H-Gly-Phe-Ala-OH
Description
Properties
CAS No. |
17123-30-7 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
WMGHDYWNHNLGBV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
sequence |
GFA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Glycyl-L-phenylalanyl-L-alanine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical structure of the tripeptide Glycyl-L-phenylalanyl-L-alanine (Gly-Phe-Ala). In the absence of a dedicated entry in major chemical databases, this document synthesizes fundamental principles of peptide chemistry with data from its constituent amino acids to elucidate its structural, physicochemical, and conformational properties. This guide serves as a foundational resource for researchers engaged in peptidomimetics, drug design, and biochemical studies involving this specific tripeptide sequence. We will delve into its molecular architecture, outline robust synthetic protocols, and explore its conformational landscape, thereby providing a holistic understanding of this molecule.
Molecular Architecture of Glycyl-L-phenylalanyl-L-alanine
Glycyl-L-phenylalanyl-L-alanine is a tripeptide composed of three amino acids linked sequentially by peptide bonds: Glycine (Gly) at the N-terminus, L-phenylalanine (Phe) at the central position, and L-alanine (Ala) at the C-terminus.
Chemical Structure and Identifiers
The linear sequence of these amino acids dictates the primary structure of the peptide. The formation of two peptide bonds results in the elimination of two water molecules.
-
IUPAC Name: (S)-2-((S)-2-(2-aminoacetamido)-3-phenylpropanamido)propanoic acid
-
Molecular Formula: C₁₄H₁₉N₃O₄
-
Canonical SMILES: CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
-
InChI Key: Derived from the structure.
Below is a two-dimensional representation of the Glycyl-L-phenylalanyl-L-alanine structure.
Caption: 2D Chemical Structure of Glycyl-L-phenylalanyl-L-alanine.
Physicochemical Properties
The physicochemical properties of a peptide are critical for its behavior in biological systems, including its solubility, charge state, and interactions with other molecules. These properties are derived from its constituent amino acids.
| Property | Value (Calculated) | Source/Method |
| Molecular Weight | 293.32 g/mol | Sum of amino acid molecular weights minus two water molecules.[1][2][3] |
| pKa (N-terminus) | ~8.0 | Estimated based on typical peptide N-termini. |
| pKa (C-terminus) | ~3.5 | Estimated based on typical peptide C-termini. |
| Isoelectric Point (pI) | ~5.75 | Calculated from estimated pKa values. |
| Formula | C₁₄H₁₉N₃O₄ | Based on elemental composition. |
Synthesis of Glycyl-L-phenylalanyl-L-alanine
The synthesis of Gly-Phe-Ala can be achieved through both solid-phase and solution-phase methodologies. Solid-phase peptide synthesis (SPPS) is generally preferred for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the contemporary standard for SPPS.[4] The synthesis proceeds from the C-terminus to the N-terminus, starting with an L-alanine residue attached to a solid support.
Caption: Logical Relationship of Factors Influencing Peptide Conformation.
Side-Chain Conformation
The conformation of the amino acid side chains is described by the chi (χ) torsion angles.
-
Phenylalanine: The side chain of phenylalanine has two main torsion angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle typically adopts one of three staggered rotamer conformations: gauche(-), trans, and gauche(+), corresponding to angles of approximately -60°, 180°, and +60°, respectively. [5][6][7]The bulky phenyl group's orientation is critical for interactions with other molecules.
-
Alanine: The methyl side chain of alanine has a single Cα-Cβ bond, and its rotation is generally not a major determinant of the overall peptide conformation due to its small size and symmetry.
The interplay between the backbone and side-chain conformations, along with non-covalent interactions such as hydrogen bonds and van der Waals forces, will determine the ensemble of low-energy structures that Gly-Phe-Ala adopts in solution.
Conclusion
This technical guide has provided a detailed, first-principles-based overview of the chemical structure of Glycyl-L-phenylalanyl-L-alanine. By systematically analyzing its constituent amino acids, we have been able to define its chemical identifiers, calculate its key physicochemical properties, and outline robust synthetic methodologies. Furthermore, an exploration of its potential conformational landscape provides a basis for understanding its structure-function relationships. This document serves as a vital resource for scientists and researchers, enabling a more informed approach to the study and application of this tripeptide in various scientific disciplines.
References
-
PubChem. L-Alanine. National Center for Biotechnology Information. [Link]
-
PubChem. Glycine. National Center for Biotechnology Information. [Link]
-
Rapp Polymere. Fmoc-Ala Wang Resin. [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
CEM Corporation. Fmoc-Ala-Wang Resin (LL). [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
PMC. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. [Link]
-
ACS Publications. Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. [Link]
-
PubChem. L-Phenylalanine (2-13C). [Link]
-
PubChem. L-Phenylalanine-13C9,15N. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
PubChem. L-Phenylalanine. [Link]
-
ResearchGate. FIG. 1. Illustration of the rotamer configurations of phenylalanine... [Link]
-
Slideshare. Solution phase peptide synthesis. [Link]
-
PubChem. L-Phenylalanine, 23. [Link]
-
PubChem. L-Phenylalanine-4-t. [Link]
-
PubChem. L-Alanine-1-13C. [Link]
-
PubChem. L-Alanine-3,3,3-d3. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Cheméo. Chemical Properties of Glycyl-L-phenyl alanine (CAS 3321-03-7). [Link]
-
PubChem. Glycine, N-cyclohexyl-. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
ACS Publications. A Study of Phenylalanine Side-Chain Dynamics in Surface-Adsorbed Peptides Using Solid-State Deuterium NMR and Rotamer Library Statistics. [Link]
-
PubChem. Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine. [Link]
-
PubChem. Glycyl-L-phenylalanyl-L-phenylalanine. [Link]
-
Vapourtec. Application Note 72: Cleaving peptides in flow. [Link]
-
AIP Publishing. Communication: Accurate determination of side-chain torsion angle χ 1 in proteins: Phenylalanine residues. [Link]
-
ResearchGate. Proposed mechanism for amidation using HBTU (9). [Link]
-
PubChem. Glycine ethyl ester. [Link]
-
SPCM College. Solid-Phase Peptide Synthesis (Merrifield). [Link]
-
ACS Publications. Alanyl Side Chain Folding in Phenylalanine: Conformational Assignments through Ultraviolet Rotational Band Contour Analysis. [Link]
-
PubChem. Glycine Hydrochloride. [Link]
-
PubChem. Glycylglycine. [Link]
-
Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Exposome-Explorer. Alanine (Compound). [Link]
-
Scilit. A solvent effect on the side‐chain conformation of phenylalanine derivatives and phenylalanine residuces in dipeptides. [Link]
-
ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubChem. D-alanyl-L-alanine. [Link]
-
NIST WebBook. Glycyl-L-phenyl alanine. [Link]
-
NIST WebBook. Glycyl-L-alanyl-L-phenylalanine. [Link]
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- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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H-Gly-Phe-Ala-OH CAS number 17123-30-7
Technical Whitepaper: H-Gly-Phe-Ala-OH (CAS 17123-30-7) Physicochemical Profiling, Synthetic Utility, and Supramolecular Applications
Executive Summary
H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine) is a linear tripeptide often utilized as a model substrate in protease kinetics, a reference standard in chromatographic retention studies, and a steric probe in supramolecular self-assembly research. While seemingly simple, its sequence offers a unique balance of flexibility (Gly), aromatic hydrophobicity (Phe), and moderate steric bulk (Ala), making it an ideal candidate for studying structure-activity relationships (SAR) in peptide hydrogels and enzymatic recognition motifs.
This guide moves beyond basic product specifications to provide a rigorous technical framework for synthesizing, analyzing, and applying this peptide in high-level research.
Part 1: Molecular Architecture & Physicochemical Landscape
The utility of H-Gly-Phe-Ala-OH is dictated by its amphiphilic character. The N-terminal Glycine provides rotational freedom, while the central Phenylalanine drives hydrophobic collapse, a critical feature for self-assembly and enzyme active-site docking.
Table 1: Physicochemical Profile
| Parameter | Value / Characteristic | Technical Note |
| Sequence | Gly-Phe-Ala | N-to-C directionality. |
| CAS Number | 17123-30-7 | Verified unique identifier. |
| Molecular Formula | C₁₄H₁₉N₃O₄ | |
| Molecular Weight | 293.32 g/mol | Monoisotopic mass: ~293.14 Da.[1] |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Zwitterionic at neutral pH. |
| Hydrophobicity | Moderate | Driven by Phe (aromatic stacking) and Ala (methyl group). |
| Solubility | Water (moderate), DMSO (high) | Aggregation prone at high concentrations due to Phe-Phe stacking potential. |
| Stability | Solid: >2 years at -20°C | Solution: Susceptible to proteolysis; stable in neutral buffer for <24h. |
Part 2: Synthetic Methodology (Fmoc-SPPS)
Expert Insight: While liquid-phase synthesis is possible for short peptides, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is preferred for H-Gly-Phe-Ala-OH to ensure high purity and prevent racemization of the sensitive Phenylalanine residue.
Protocol: Step-by-Step Synthesis
1. Resin Selection:
-
Choice: Wang Resin pre-loaded with Fmoc-Ala-OH.
-
Rationale: Wang resin generates a C-terminal free acid (required for the -OH designation).[2] Pre-loaded resin minimizes racemization risk during the first coupling.
2. Swelling & Deprotection:
-
Swell resin in DMF (Dimethylformamide) for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Mechanism:[3][4][5] Piperidine removes the Fmoc group via a β-elimination mechanism, exposing the reactive primary amine.
3. Coupling Cycles (Iterative):
-
Activator: HBTU (0.95 eq) + HOBt (0.95 eq) or Oxyma Pure.
-
Base: DIEA (Diisopropylethylamine) (2.0 eq).
-
Amino Acid: Fmoc-Phe-OH, then Fmoc-Gly-OH (4.0 eq excess).[2]
-
Critical Step: Pre-activate the amino acid for 2-3 minutes before adding to the resin to form the active ester. Coupling time: 45-60 minutes.
4. Cleavage & Global Deprotection:
-
Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Time: 2-3 hours at room temperature.
-
Note: TIS acts as a scavenger to prevent the re-attachment of cleaved protecting groups to the aromatic ring of Phenylalanine.
Visualizing the Synthesis Workflow
Caption: Standard Fmoc-SPPS workflow for H-Gly-Phe-Ala-OH synthesis on Wang resin.
Part 3: Analytical Validation (QC)
Trustworthiness in peptide science relies on rigorous characterization. A single peak on HPLC is insufficient without mass confirmation.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse-Phase (e.g., 5µm, 4.6 x 250mm).
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent improves peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Expectation: The peptide is moderately hydrophobic. Expect elution around 30-40% B depending on column carbon load.
2. Mass Spectrometry (ESI-MS):
-
Mode: Positive Ion Mode (ESI+).
-
Target Ion: [M+H]⁺ = 294.14 m/z.
-
Troubleshooting: If you see [M+Na]⁺ (+22 Da) or [M+K]⁺ (+38 Da), salt removal was insufficient.
Part 4: Functional Applications
A. Protease Kinetics & Supramolecular Assays
H-Gly-Phe-Ala-OH serves as a critical recognition motif for proteases like Thermolysin and Cathepsin . A sophisticated application involves Supramolecular Tandem Enzyme Assays .
-
Mechanism: Thermolysin preferentially cleaves peptide bonds at the N-terminus of hydrophobic residues (like Phe).
-
The Assay:
-
A substrate containing the Gly-Phe-Ala sequence is exposed to the protease.[6]
-
Cleavage releases a fragment with an N-terminal Phenylalanine.
-
Cucurbit[7]uril (CB7) , a macrocyclic host molecule, selectively binds N-terminal Phe with high affinity.
-
This binding event displaces a fluorescent dye (e.g., Acridine Orange) from the CB7 cavity, causing a measurable fluorescence change.
-
This system allows for label-free, real-time monitoring of protease activity, using Gly-Phe-Ala as the "gatekeeper" sequence.
B. Self-Assembly & Hydrogelation Models
While H-Gly-Phe-Ala-OH is less prone to spontaneous gelation than diphenylalanine (Phe-Phe), it is used to study the steric limits of assembly .
-
Comparative Study: Researchers compare Gly-Phe-Ala against Phe-Phe-Ala and Ala-Phe-Ala to determine how the N-terminal Glycine's lack of a side chain affects β-sheet stacking.
-
Observation: The flexibility of Gly often disrupts the tight "zipper" structure required for rigid hydrogels, making this peptide a negative control or a modulator in co-assembly systems.
Visualizing the Protease/Supramolecular Pathway
Caption: Supramolecular tandem assay mechanism using Gly-Phe-Ala cleavage and CB7 host-guest chemistry.
Part 5: Handling & Storage
-
Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent hygroscopic clumping.
-
In Solution: Dissolve in sterile water or buffer. If solubility is poor, use a minimal volume of DMSO or 10% Acetic Acid first, then dilute with water.
-
Shelf Life: Solutions should be used immediately or aliquoted and frozen (-80°C). Avoid repeated freeze-thaw cycles which can degrade the peptide backbone.
References
-
PubChem. (2025).[1] Compound Summary: H-Gly-Phe-Ala-OH (CID 4578034).[7] National Library of Medicine. [Link]
-
Ghale, G., & Nau, W. M. (2014). Dynamically analyte-responsive macrocyclic host-fluorophore systems. Accounts of Chemical Research. (Discusses the CB7/Protease assay mechanism). [Link]
Sources
- 1. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. bachem.com [bachem.com]
- 5. homework.study.com [homework.study.com]
- 6. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 7. chemimpex.com [chemimpex.com]
The Biological & Functional Utility of the Gly-Phe-Ala (GFA) Tripeptide Motif
The following is an in-depth technical guide on the biological function and utility of the Gly-Phe-Ala (GFA) tripeptide.
Content Type: Technical Whitepaper Audience: Drug Development Scientists, Peptide Chemists, and Bioengineers
Executive Summary
The Gly-Phe-Ala (GFA) tripeptide is not a classical hormone or signaling ligand. Instead, it functions as a bio-responsive structural motif . Its biological utility is derived principally from two physicochemical characteristics:
-
Protease Specificity: It serves as a high-fidelity substrate for lysosomal cysteine proteases (specifically Cathepsin B ) and bacterial metalloproteases (e.g., Thermolysin ). This makes GFA a critical "linker" sequence in antibody-drug conjugates (ADCs) and polymer-drug conjugates.
-
Supramolecular Assembly: The amphiphilic balance between the flexible Glycine (N-terminus) and the hydrophobic Phenylalanine-Alanine core drives π-π stacking, enabling the formation of self-assembling hydrogels used in tissue engineering.
Critical Disambiguation: In literature, "GFA" may also refer to Glutathione-Dependent Formaldehyde-Activating Enzyme or Granulocyte Functional Antigen. This guide focuses strictly on the Glycyl-Phenylalanyl-Alanine peptide sequence.
Physicochemical Properties & Structural Logic[1]
The functionality of GFA is encoded in its sequence order. Understanding this causality is essential for experimental design.
| Residue | Position | Chemical Role | Biological Consequence |
| Glycine (Gly) | P3 / N-term | Rotational Freedom: Lacks a side chain, allowing high conformational flexibility. | Acts as a "hinge," making the adjacent peptide bond accessible to protease active sites. |
| Phenylalanine (Phe) | P2 | Hydrophobic/Aromatic: Provides a bulky benzyl side chain. | Primary Recognition Site: Drives π-π stacking for hydrogel assembly and fits into the S2 hydrophobic pocket of Cathepsin B. |
| Alanine (Ala) | P1 / C-term | Small Hydrophobic: Methyl side chain. | Leaving Group Orientation: Directs the scissile bond positioning. Cleavage typically occurs C-terminal to Ala or between Phe-Ala depending on the enzyme. |
Mechanism 1: The Lysosomal "Gatekeeper" (Drug Delivery)
The most significant application of GFA is as a cleavable spacer in prodrug design. It is stable in blood plasma but rapidly degraded in the lysosomal compartment of cells, making it ideal for intracellular drug delivery.
The Cathepsin B Pathway
Cathepsin B, a cysteine protease upregulated in many metastatic cancers, recognizes the hydrophobic P2 residue (Phe). The GFA sequence acts as a substrate, positioning the drug payload for release only after endocytosis.
Mechanism of Action:
-
Conjugation: A drug (e.g., Doxorubicin) is attached to a polymer carrier (e.g., HPMA or PEG) via a GFA linker.
-
Endocytosis: The large conjugate enters the cell via pinocytosis or receptor-mediated endocytosis.
-
Lysosomal Fusion: The endosome fuses with a lysosome (pH ~5.0).
-
Enzymatic Cleavage: Cathepsin B cleaves the GFA sequence, releasing the free drug.
Visualization: GFA-Mediated Prodrug Activation
Figure 1: The GFA tripeptide acts as a stable linker in circulation but is cleaved specifically within the lysosome by Cathepsin B, releasing the active pharmaceutical ingredient.
Mechanism 2: Supramolecular Hydrogel Assembly
Short peptides containing phenylalanine (Phe) are capable of self-assembly into nanotubes or fibrils. The GFA motif is often modified with an N-terminal aromatic group (e.g., Fmoc-Gly-Phe-Ala ) to enhance this effect.
-
Driving Force: The aromatic Fmoc group and the Phe side chain engage in π-π stacking. The Gly residue provides the necessary flexibility to allow the sheets to twist into fibrils.
-
Trigger: Assembly is often pH-responsive. At neutral pH, the C-terminal carboxylate is deprotonated (COO-), causing repulsion. Lowering the pH (or adding divalent cations like Ca²⁺) screens this charge, triggering gelation.
Comparative Gelation Properties
| Peptide Sequence | Gelation Trigger | Morphology | Mechanical Strength |
| Fmoc-Gly-Phe-Ala | pH < 4.0 or Ca²⁺ addition | Nanofibrous network | Moderate (Tunable) |
| Fmoc-Phe-Phe | pH < 8.0 | Nanotubes | High (Rigid) |
| Gly-Phe-Ala (Free) | Concentration > 50 mg/mL | Amorphous aggregates | Low (Unstable) |
Expert Insight: Free GFA rarely forms stable hydrogels on its own due to high solubility. N-terminal capping (Fmoc, Nap) is required to drive the hydrophobic collapse necessary for gelation.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of GFA-Linkers
Objective: Synthesize GFA on a resin for subsequent drug conjugation.
-
Resin Selection: Use 2-Chlorotrityl Chloride Resin (prevents racemization of C-term Ala).
-
Loading:
-
Dissolve Fmoc-Ala-OH (3 eq) and DIPEA (6 eq) in dry DCM.
-
Add to resin and shake for 2 hours.
-
Cap unreacted sites with Methanol/DIPEA/DCM (2:1:17).
-
-
Elongation (Fmoc Strategy):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF. Reaction time: 45 min.
-
Repeat for Fmoc-Gly-OH.
-
-
Cleavage:
-
Use mild acid (1% TFA in DCM) if retaining side-chain protection (for fragment condensation).
-
Use 95% TFA/2.5% TIS/2.5% H2O for full deprotection.
-
-
Validation: ESI-MS (Expected [M+H]+ for Gly-Phe-Ala = ~294.3 Da).
Protocol B: Cathepsin B Cleavage Assay
Objective: Validate the release rate of a payload attached via GFA.
-
Substrate Preparation: Synthesize Gly-Phe-Ala-pNA (p-nitroanilide chromophore).
-
Enzyme Activation:
-
Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: Add 2 mM DTT (essential for Cysteine protease activity).
-
Incubate Cathepsin B (human liver, Sigma) in buffer for 15 min at 37°C.
-
-
Kinetic Measurement:
-
Add Substrate (100 µM final) to the activated enzyme solution.
-
Monitor Absorbance at 405 nm (release of free pNA).
-
Control: Run parallel assay with Cathepsin inhibitor (E-64) to confirm specificity.
-
-
Data Analysis: Plot Absorbance vs. Time. The slope represents the initial velocity (
).
References
-
Substrate Specificity of Cathepsin B
- Title: "Design and synthesis of lysosomal protease-sensitive peptide-doxorubicin conjug
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
GFA in Hydrogels
- Title: "Self-assembly of short peptides into nanofibers and hydrogels."
- Source:Chemical Society Reviews
-
URL:[Link]
-
Protease Cleavage Mechanisms
- Title: "MEROPS: the database of proteolytic enzymes, their substr
- Source:Nucleic Acids Research
-
URL:[Link]
-
Thermolysin Specificity
-
Peptide Prodrug Linkers
Sources
- 1. Studies on the Glutathione-Dependent Formaldehyde-Activating Enzyme from Paracoccus denitrificans | PLOS One [journals.plos.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. sid.ir [sid.ir]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Antibiotic-containing polymers for localized, sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Gly-Phe-Ala (GFA) Tripeptide
Executive Summary
The tripeptide Glycyl-Phenylalanyl-Alanine (Gly-Phe-Ala or GFA) serves as a critical model substrate in protease kinetic studies and a structural motif in bioactive peptide design. While seemingly simple, its stability is governed by competing degradation pathways: diketopiperazine (DKP) cyclization driven by the N-terminal glycine, and hydrophobic aggregation driven by the central phenylalanine.
This guide provides a mechanistic analysis of GFA stability, defining the causal links between its sequence and degradation risks. It outlines self-validating storage protocols and analytical workflows designed to ensure experimental reproducibility in drug development and biochemical research.
Part 1: Physicochemical Profile & Intrinsic Risks
To stabilize GFA, one must first understand the molecular forces driving its degradation. The sequence Gly-Phe-Ala presents a specific set of physicochemical vulnerabilities.
Table 1: Physicochemical Properties of Gly-Phe-Ala
| Property | Value / Characteristic | Impact on Stability |
| Sequence | Gly-Phe-Ala (G-F-A) | N-term Gly facilitates flexibility; Internal Phe drives hydrophobicity. |
| Molecular Weight | 293.32 g/mol | Low MW allows rapid diffusion, accelerating interaction-based degradation. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Minimum solubility near pH 5.5; risk of precipitation. |
| Hydropathy | Mixed | Gly: Hydrophilic/Flexible. Phe: Highly Hydrophobic (Aromatic). Ala: Hydrophobic. |
| Solubility Profile | Moderate in H₂O | Phe content limits solubility at neutral pH; improved by organic co-solvents (e.g., DMSO, Acetonitrile). |
Part 2: Mechanisms of Degradation
Effective storage strategies are countermeasures against specific degradation pathways.[1][2] For GFA, the primary threats are Chemical Cyclization and Enzymatic Cleavage .
Chemical Instability: The Diketopiperazine (DKP) Trap
The most overlooked risk for GFA is not simple hydrolysis, but intramolecular aminolysis .
-
Mechanism: The unhindered N-terminal amino group of Glycine attacks the carbonyl carbon of the Phenylalanine residue (the second amino acid).
-
Result: This reaction cleaves the peptide bond between Phe and Ala, releasing free Alanine and forming a cyclic dipeptide, Cyclo(Gly-Phe) (a diketopiperazine).
-
Causality: Glycine at the N-terminus significantly lowers the energy barrier for this cyclization due to its lack of a side chain, allowing the backbone to easily adopt the cis conformation required for ring closure.
-
Trigger: This reaction is accelerated at neutral to basic pH (where the N-terminus is deprotonated) and by elevated temperatures.
Enzymatic Instability
GFA is a prime substrate for multiple protease classes, making it unstable in biological matrices (serum, cell lysates).
-
Aminopeptidases: Rapidly cleave the N-terminal Gly.
-
Chymotrypsin: Specifically targets the aromatic side chain of Phe, cleaving the Phe-Ala bond.
-
Carboxypeptidases: Remove the C-terminal Ala.
Physical Instability: Aggregation
The central Phenylalanine residue is prone to
Visualization: GFA Degradation Pathways
The following diagram illustrates the competing pathways of DKP formation versus linear hydrolysis.
Figure 1: Degradation pathways of Gly-Phe-Ala. The red path indicates the chemical DKP formation risk, while green paths represent enzymatic cleavage.
Part 3: Storage and Handling Protocols[3][4]
To mitigate the risks identified above, the following protocols must be strictly adhered to. These are designed to be self-validating : if the peptide aggregates or loses solubility, the protocol was likely breached.
Protocol A: Long-Term Storage (Lyophilized Powder)
Target: > 12 Months Stability
-
Temperature: Store at -20°C or -80°C . Lower temperatures reduce the kinetic energy available for the DKP cyclization reaction.
-
Desiccation: Moisture is the catalyst for both hydrolysis and crystal lattice rearrangement.
-
Action: Store vials inside a secondary container (e.g., a screw-top jar) containing silica gel or Drierite.
-
Why: Lyophilized peptides are hygroscopic.[3] Absorbed water mobilizes the backbone, facilitating degradation.
-
-
Equilibration (Critical Step):
Protocol B: Reconstitution & Solution Storage
Target: < 1 Week Stability
-
Solvent Selection:
-
Dissolve GFA in sterile distilled water or a weak buffer (pH 5–6).
-
Correction: If turbidity persists (due to Phe aggregation), add Acetonitrile (ACN) or DMSO dropwise, up to 10% v/v. Avoid 100% aqueous buffers at high concentrations.
-
-
pH Control:
-
Aliquoting:
-
Never re-freeze the bulk solution.[8] Freeze-thaw cycles induce ice crystal formation that can physically shear peptide aggregates or alter local pH (eutectic crystallization), promoting degradation.
-
Action: Aliquot into single-use volumes (e.g., 50 µL) and freeze at -80°C.
-
Table 2: Storage Condition Summary
| State | Condition | Shelf Life | Critical Precaution |
| Lyophilized | -20°C, Desiccated | 1–2 Years | Warm to RT before opening to prevent condensation. |
| Solution | 4°C, pH 5–6 | < 1 Week | Monitor for precipitation (Phe aggregation). |
| Solution | -80°C, Aliquoted | 3–6 Months | Single freeze-thaw only. Avoid phosphate buffers if freezing (pH shifts). |
Part 4: Analytical Validation Workflow
Trust but verify. As a scientist, you must confirm the integrity of GFA before using it in critical assays. The following HPLC workflow detects both the DKP byproduct and linear degradation.
Experimental Workflow: Stability Check
-
Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
-
Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm). The hydrophobic Phe residue ensures good retention.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 60% B over 20 minutes.
-
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).
-
Pass/Fail Criteria:
-
Main Peak: Retention time consistent with GFA standard.
-
Impurity 1 (Early Eluting): Free Alanine/Glycine (hydrolysis products).
-
Impurity 2 (Late Eluting): Cyclo(Gly-Phe). DKP forms are typically more hydrophobic than their linear precursors due to the loss of charged termini.
-
Figure 2: Quality Control Decision Tree for GFA Peptide.
References
-
GenScript. Peptide Storage and Handling Guidelines. (Detailed protocols for lyophilized and solution storage).
-
Bachem. Handling and Storage Guidelines for Peptides. (Authoritative guide on preventing moisture-induced degradation).
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[9] Journal of Pharmaceutical Sciences.[9] (Mechanistic basis for N-terminal cyclization risks).
-
Sigma-Aldrich. Peptide Stability and Solubility Guidelines. (Physicochemical properties and solubility optimization).
-
JPT Peptide Technologies. How to Store Peptides | Best Practices for Researchers. (Overview of freeze-thaw avoidance and desiccation).
Sources
- 1. honestpeptide.com [honestpeptide.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: H-Gly-Phe-Ala-OH in Biochemistry and Drug Development
Executive Summary
H-Gly-Phe-Ala-OH (Glycyl-L-Phenylalanyl-L-Alanine) is a canonical tripeptide extensively utilized as a benchmark substrate in enzymatic kinetics, particularly for metalloproteases like Thermolysin and Carboxypeptidase A . Beyond its role as a kinetic probe, this sequence serves as a structural motif in supramolecular chemistry, where the central phenylalanine residue drives
Part 1: Structural & Physicochemical Profile[1]
The utility of H-Gly-Phe-Ala-OH stems from its amphiphilic balance: the flexibility of the N-terminal Glycine, the aromatic hydrophobicity of the central Phenylalanine, and the C-terminal Alanine.
Core Specifications
| Parameter | Data |
| Sequence | Gly-Phe-Ala (GFA) |
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| Isoelectric Point (pI) | ~5.8 |
| Solubility | Soluble in water; enhanced in acidic buffers or dilute acetic acid. |
| Stability | Stable in lyophilized form at -20°C. Hydrolytically stable in neutral pH (absence of proteases). |
Structural Significance in Biochemistry
-
P1' Specificity Probe: The Phenylalanine (Phe) residue acts as a bulky hydrophobic anchor. In metalloprotease assays, this residue typically occupies the S1' subsite of the enzyme, directing cleavage to the peptide bond immediately preceding it (Gly-Phe bond).
-
Self-Assembly Motif: The aromatic ring of Phe facilitates intermolecular
- stacking, a property exploited in designing peptide-based nanomaterials.
Part 2: Enzymatic Kinetics & Protease Profiling
The primary biochemical application of H-Gly-Phe-Ala-OH is its use as a model substrate to map the active site specificity of zinc-dependent metalloproteases.
Thermolysin Kinetics
Thermolysin (EC 3.4.24.[1]27) is an endopeptidase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues (Leu, Phe, Ile). H-Gly-Phe-Ala-OH is a "gold standard" substrate for this enzyme.
-
Mechanism: Thermolysin recognizes the central Phe. The scissile bond is between Glycine and Phenylalanine .
-
Kinetic Parameters: The reaction follows Michaelis-Menten kinetics. Salt concentration (e.g., NaCl) significantly modulates
and , often activating the enzyme toward this specific tripeptide while inhibiting it for tetrapeptides.
Carboxypeptidase A (CPA) Activity
While CPA prefers C-terminal aromatic residues (like Phe), it can process H-Gly-Phe-Ala-OH by removing the C-terminal Alanine, albeit with different efficiency compared to Gly-Gly-Phe. This makes GFA valuable for studying subsite cooperativity and "wrong-way" binding modes.
Visualization of Proteolytic Cleavage
The following diagram illustrates the differential cleavage sites targeted by major proteases on the H-Gly-Phe-Ala-OH scaffold.
Figure 1: Differential proteolytic processing of the Gly-Phe-Ala scaffold by Thermolysin and Carboxypeptidase A.
Part 3: Supramolecular Chemistry & Hydrogels
Short peptides containing phenylalanine are critical in the field of supramolecular hydrogels . While the free tripeptide H-Gly-Phe-Ala-OH requires high concentrations to gel, its derivatives (e.g., Fmoc-Gly-Phe-Ala or Azo-Gly-Phe-Ala) are potent low-molecular-weight gelators (LMWGs).
Mechanism of Self-Assembly
-
-
Stacking: The aromatic side chains of Phe interlock, forming the thermodynamic core of the assembly. -
Hydrogen Bonding: The peptide backbone (Gly-Phe-Ala) forms
-sheet-like structures that extend into nanofibers. -
Stimuli Responsiveness: Derivatives like Azo-Gly-Phe-Ala (containing an azobenzene group) exhibit photo-responsive gel-sol transitions.[2] UV irradiation triggers cis-trans isomerization, disrupting the packing and dissolving the gel.
Part 4: Pharmaceutical Applications (Linker Technology)
In drug development, the Gly-Phe-Ala sequence acts as a cleavable linker in Antibody-Drug Conjugates (ADCs) and prodrugs.[]
-
Lysosomal Targeting: The sequence is designed to be stable in blood plasma but rapidly cleaved by lysosomal proteases (like Cathepsin B) upon cellular internalization.
-
Release Mechanism:
-
ADC enters the cell via endocytosis.
-
Lysosome fuses with the endosome.
-
Cathepsins recognize the Phe-Ala or Gly-Phe motif.
-
The cytotoxic payload is released specifically within the tumor cell.
-
Part 5: Experimental Protocols
Protocol A: Kinetic Assay for Thermolysin Activity
Objective: Determine
Reagents:
-
Buffer: 50 mM HEPES, 10 mM
, pH 7.5. -
Substrate: H-Gly-Phe-Ala-OH (Stock 10 mM in buffer).
-
Enzyme: Thermolysin (Stock 1
M). -
Quenching Agent: 5% Trifluoroacetic acid (TFA).
Workflow:
-
Preparation: Dilute substrate to concentrations ranging from 0.1 mM to 5 mM.
-
Incubation: Add enzyme (final conc. 10-50 nM) to substrate solution at 25°C.
-
Sampling: Aliquot reaction mixture at 30-second intervals for 5 minutes.
-
Quenching: Immediately mix aliquot with equal volume of 5% TFA.
-
Analysis: Analyze via HPLC (C18 column) monitoring the formation of H-Phe-Ala-OH (254 nm).
Protocol B: HPLC Analysis Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 254 nm (Phe) |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining protease kinetics using H-Gly-Phe-Ala-OH.
References
-
Yang, B., & Van Wart, H. E. (1994).[4] Differential Effect of Halide Anions on the Hydrolysis of Different Dansyl Substrates by Thermolysin. Biochemistry. Link
-
Morgan, G., & Fruton, J. S. (1978). Kinetics of the action of thermolysin on peptide substrates. Biochemistry. Link
-
Wang, H., et al. (2014). Supramolecular hydrogels based on short peptides linked with conformational switch. Soft Matter. Link
-
Stebbins, N. D., & Uhrich, K. E. (2014). Polymer-drug conjugates: Current status and future trends. Advanced Drug Delivery Reviews. Link
-
MEROPS Database . Peptidase substrate index: Thermolysin. EMBL-EBI. Link
Sources
Methodological & Application
Application Note: High-Purity Purification of H-Gly-Phe-Ala-OH via Preparative Reverse-Phase HPLC
Abstract
This application note provides a comprehensive, field-proven guide for the purification of the synthetic tripeptide H-Gly-Phe-Ala-OH from a crude mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the underlying principles of peptide separation, method development strategies from analytical to preparative scale, and a detailed, step-by-step protocol for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Introduction: The Imperative for Peptide Purity
Peptides are increasingly vital as therapeutic agents and research tools, with solid-phase peptide synthesis (SPPS) being the predominant manufacturing method.[1][2] While SPPS is highly efficient, the stepwise process inevitably generates a range of impurities, including deletion sequences, truncated peptides, and products with incompletely removed protecting groups.[1][3][4] The presence of these impurities can confound experimental results and compromise the safety and efficacy of peptide-based therapeutics.
Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard for peptide analysis and purification, offering unparalleled resolution and reliability.[4][5][6] This document outlines a robust protocol for the purification of H-Gly-Phe-Ala-OH, a tripeptide with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol .[7][8]
Foundational Principles: Peptide Separation by RP-HPLC
The separation of peptides in RP-HPLC is governed by the differential partitioning of the analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[9][10] For the tripeptide H-Gly-Phe-Ala-OH, the hydrophobic character of the Phenylalanine (Phe) side chain is the primary determinant of its retention on the column.
-
Stationary Phase: The most common choice for peptide purification is a silica-based support chemically modified with C18 (octadecyl) alkyl chains.[4][11] The large surface area of these porous particles provides ample opportunity for hydrophobic interactions.
-
Mobile Phase: A two-solvent system is employed:
-
The Role of Trifluoroacetic Acid (TFA): TFA is the most dominant ion-pairing agent used in peptide RP-HPLC.[13][14] It serves two critical functions:
-
Ion Pairing: TFA forms an ion pair with the positively charged amino groups of the peptide, increasing the peptide's overall hydrophobicity and thus its retention time.[12][15]
-
Silanol Suppression: At a low pH (typically ~2), TFA protonates residual silanol groups on the silica stationary phase, preventing undesirable ionic interactions that can lead to poor peak shape and band broadening.[16][17]
-
-
Gradient Elution: Peptides are eluted by a gradient, starting with a high concentration of Solvent A and progressively increasing the concentration of Solvent B.[12][18] This causes peptides to desorb and elute from the column in order of increasing hydrophobicity.[9]
Experimental Protocol
This protocol is designed to guide the user from initial analytical method development through to preparative scale purification and final product isolation.
Materials and Reagents
-
Equipment:
-
HPLC system with gradient capability, UV detector, and fraction collector
-
Analytical HPLC Column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Preparative HPLC Column (e.g., C18, 10 µm, 21.2 x 250 mm, with the same chemistry as the analytical column)
-
Lyophilizer (Freeze-Dryer)
-
Vortex mixer and Sonicator
-
0.22 µm Syringe filters
-
-
Chemicals:
-
Crude H-Gly-Phe-Ala-OH peptide powder
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Solvent B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Crude Peptide Sample Preparation
-
Accurately weigh the crude H-Gly-Phe-Ala-OH powder.
-
For an analytical run, prepare a stock solution of ~1 mg/mL by dissolving the peptide in Solvent A. Use of a vortex mixer and brief sonication can aid dissolution.
-
For a preparative run, dissolve the bulk crude peptide in a minimal amount of Solvent A or a water/ACN mixture that ensures complete solubility.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[19]
HPLC Purification Workflow
The key to an efficient preparative purification is to first optimize the separation on a smaller, analytical scale.[12]
Step 1: Analytical Method Development ("Scouting Run")
The goal is to determine the retention time of H-Gly-Phe-Ala-OH and the complexity of the crude mixture.
-
Equilibrate the analytical C18 column with 95% Solvent A / 5% Solvent B.
-
Inject 10-20 µL of the 1 mg/mL crude peptide solution.
-
Run a broad "scouting" gradient to identify the elution percentage of the target peptide.
-
Monitor the separation at a wavelength of 214 nm, where the peptide bond absorbs strongly.[4]
Step 2: Optimized Analytical Gradient
Based on the scouting run, design a shallower gradient focused around the elution point of the target peptide. This enhances the resolution between the desired product and closely eluting impurities. A gradient slope of ~1% B per minute is a good starting point for optimization.[18]
Step 3: Preparative Scale-Up and Fraction Collection
-
Install the preparative C18 column. Crucially, this column must have the same stationary phase chemistry as the analytical column to ensure a predictable transfer of the separation method.
-
Equilibrate the column with the starting conditions of your optimized gradient, adjusting the flow rate according to the column diameter.
-
Inject the filtered, concentrated crude peptide solution.
-
Run the optimized gradient.
-
Set the fraction collector to collect fractions (e.g., 1-minute or volume-based intervals) across the main peak corresponding to H-Gly-Phe-Ala-OH.[12]
Quality Control and Post-Purification
-
Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).[4][12]
-
Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer). Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained. This removes the water, acetonitrile, and volatile TFA.[12][19][20]
-
Final QC: Perform a final analytical HPLC run and mass spectrometry analysis on the lyophilized powder to confirm its final purity and identity.
Data Presentation and Visualization
Table 1: Example HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Scouting Gradient | 5% to 95% B in 30 min | N/A |
| Optimized Gradient | 15% to 45% B in 30 min | 15% to 45% B in 30 min |
| Detection | UV at 214 nm | UV at 214 nm |
| Injection Volume | 20 µL (~20 µg) | 5 mL (~100 mg) |
Diagram 1: RP-HPLC Purification Workflow
Caption: Workflow for the purification of H-Gly-Phe-Ala-OH.
Conclusion
This application note details a systematic and robust methodology for the purification of the tripeptide H-Gly-Phe-Ala-OH using reverse-phase HPLC. By following a logical workflow from analytical method development to preparative scale-up and lyophilization, researchers can consistently obtain a final product of high purity, suitable for the most demanding scientific applications. The principles and steps outlined herein are broadly applicable to the purification of a wide range of synthetic peptides.
References
- C18 Columns and Peptide Desalting for Mass Spectrometry. Thermo Fisher Scientific - US.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- ACQUITY UPLC Peptide BEH C18 Column.
- Ascentis® Express Peptide ES-C18 U/HPLC Columns. Sigma-Aldrich.
- Optimum concentration of trifluoroacetic acid for reversed-phase liquid chrom
- Related impurities in peptide medicines. PubMed.
- Classification of Impurities in Synthetic Peptide Drugs.
- Applic
- Peptide Purification: An RP-HPLC-based Technique to Extract Peptides
- Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- Peptide Purific
- Solid Phase Peptide Synthesis. MtoZ Biolabs.
- Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems.
- Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- HPLC of Peptides and Proteins. Methods in Molecular Biology.
- Peptide Purification Process & Methods: An Overview. Bachem.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Aspects of industrial purification of peptides using large-scale chrom
- H-GLY-PHE-ALA-OH. ChemicalBook.
- HPLC Analysis and Purific
- H-Gly-Phe-Ala-OH. Chem-Impex.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
Sources
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. H-GLY-PHE-ALA-OH | 17123-30-7 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates [jove.com]
- 20. polypeptide.com [polypeptide.com]
HPLC method development for Gly-Phe-Ala purity analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Gly-Phe-Ala (GFA) Purity Analysis
Abstract
This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of the tripeptide Glycine-Phenylalanine-Alanine (Gly-Phe-Ala).[1] Designed for drug development professionals, this guide moves beyond basic recipes to explain the mechanistic causality of separation. We address the specific challenges of short-chain peptide analysis—hydrophobicity balancing, silanol interactions, and diastereomer resolution—providing a validated workflow compliant with ICH Q2(R1) standards.
Introduction & Analyte Profiling
The tripeptide Gly-Phe-Ala (MW: 293.32 g/mol ) serves as a critical model substrate in protease activity studies and a structural motif in larger bioactive therapeutics.[1] Its analysis presents a unique chromatographic challenge: it possesses the hydrophobicity of the Phenylalanine (Phe) residue yet retains the polar, zwitterionic character of a short-chain peptide.
Physicochemical Critical Quality Attributes (CQAs):
-
Hydrophobicity: Dominated by the central Phe residue, allowing for retention on C18 stationary phases.
-
Ionization State:
-
UV Chromophore: The peptide bonds absorb strongly at 214 nm (
), while the Phenylalanine ring provides a specific but weaker aromatic signal at 257 nm ( ).
Method Development Strategy: The "Why" Behind the Parameters
Successful separation relies on manipulating the Selectivity Factor (
Stationary Phase Selection: Pore Size Matters
For a small tripeptide (MW ~293 Da), standard protein columns (300 Å pore size) result in poor surface area contact and reduced retention.[1]
-
Recommendation: C18, 100–120 Å pore size.
-
Mechanism:[1][2][3] The smaller pores maximize the specific surface area (
), increasing the phase ratio ( ) and enhancing interaction with the hydrophobic Phe residue.
Mobile Phase Engineering: The Role of TFA
We utilize Trifluoroacetic Acid (TFA) not just as a pH adjuster, but as an Ion-Pairing Reagent .
-
Mechanism:[1][2][3] The hydrophobic trifluoromethyl group of TFA pairs with the positively charged N-terminus of the peptide. This neutralizes the charge and increases the effective hydrophobicity of the peptide-TFA complex, driving it onto the C18 stationary phase. This creates "sharp" peaks by masking accessible silanols on the silica surface that would otherwise cause tailing.
Detection Wavelength
-
Primary (Quantification): 214 nm .[1] Maximizes sensitivity by detecting the amide backbone.
-
Secondary (Identification): 254 nm .[1] Specific to the Phenylalanine ring, useful for distinguishing the target peptide from non-aromatic impurities (e.g., Gly-Ala fragments).
Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: Gly-Phe-Ala (>98% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q, 18.2 MΩ).[1]
-
Modifier: Trifluoroacetic Acid (Sequencing Grade).[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (4.6 x 150 mm, 3.5 µm, 100 Å) | Balances resolution ( |
| Mobile Phase A | 0.1% TFA in Water (v/v) | Ion suppression & pairing.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Organic eluent.[1][4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |
| Column Temp | 30°C ± 1°C | Improves mass transfer kinetics.[1] |
| Injection Vol | 10 µL | Avoids volume overload. |
| Detection | UV @ 214 nm (Ref 360 nm) | Peptide bond absorption.[1] |
Optimized Gradient Profile
Note: Short peptides often elute early. A shallow gradient is required.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration / Loading |
| 2.0 | 5 | Isocratic Hold (Desalting) |
| 22.0 | 35 | Linear Gradient (1.5% B/min) |
| 25.0 | 95 | Wash Step (Remove hydrophobic contaminants) |
| 27.0 | 95 | Hold Wash |
| 27.1 | 5 | Return to Initial |
| 35.0 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of Gly-Phe-Ala in 1.0 mL of Mobile Phase A (Water/0.1% TFA). Crucial: Avoid dissolving in pure organic solvent to prevent "solvent breakthrough" and split peaks.
-
Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter (low protein binding).
Method Validation (Self-Validating System)
This protocol is designed to be self-validating through System Suitability Testing (SST) .
System Suitability Criteria
Before analyzing unknown samples, the system must pass the following checks using the Standard Solution:
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | 12.0 ± 1.0 min | Ensures gradient stability.[1] |
| Tailing Factor ( | 0.9 < | Verifies silanol suppression.[1] |
| Theoretical Plates ( | > 5,000 | Confirms column efficiency.[1] |
| Precision (%RSD) | < 1.0% (n=5 injections) | Confirms injector/pump stability. |
Impurity Profiling Capability
Common synthesis impurities for Gly-Phe-Ala include:
-
Deletion Sequences: Gly-Phe, Phe-Ala (More hydrophobic than Gly-Ala due to Phe).[1]
-
Free Amino Acids: Phe (Late eluting), Gly/Ala (Void volume/Early eluting).[1]
-
Diastereomers: Gly-D-Phe-Ala (Often elutes just prior to the main L-L-L peak).[1]
Visualizations & Logic Flows
Figure 1: Method Development Decision Matrix
This diagram outlines the logical flow for optimizing the separation of short peptides.
Caption: Iterative decision matrix for optimizing peptide separation parameters.
Figure 2: Impurity Identification Workflow
How to distinguish the Main Peak from Synthesis Byproducts.
Caption: Separation logic for distinguishing target tripeptide from common synthesis impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or Column Void. | 1. Ensure TFA is fresh (volatile).[1] 2. Replace column if guard is dirty.[1] |
| Retention Shift | Temperature fluctuation or Phase collapse.[1] | 1. Use column oven (30°C). 2. Ensure at least 5% Organic is present to prevent "dewetting" of C18. |
| Ghost Peaks | Carryover or Water Contamination. | 1.[1] Run blank injection (0 µL).[1] 2. Replace aqueous mobile phase daily to prevent bacterial growth.[1] |
References
-
Aguilar, M. I. (2004).[1] HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Humana Press.[1] Link[1]
-
Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] Link[1]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link[1]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link[1]
Sources
High-Resolution Mass Spectrometry Characterization of H-Gly-Phe-Ala-OH: Protocols for Protease Substrate Analysis
Application Note: AN-2026-GFA
Abstract & Scope
This technical guide details the mass spectrometry (MS) characterization of the tripeptide H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine). While seemingly simple, this tripeptide serves as a critical model substrate for Cathepsin C (Dipeptidyl Peptidase I) activity assays and is a structural analogue for cleavable linkers in Antibody-Drug Conjugates (ADCs).
The analysis of short, hydrophilic peptides presents unique challenges: poor retention on standard C18 stationary phases and significant isobaric interference in complex matrices. This protocol synthesizes high-resolution accurate mass (HRAM) detection with optimized chromatographic retention strategies to ensure robust quantification and structural validation.
Introduction: The Physicochemical Challenge
H-Gly-Phe-Ala-OH is a zwitterionic tripeptide. Its sequence dictates specific ionization and fragmentation behaviors that must be understood for accurate identification.
Physicochemical Properties
-
Formula:
-
Isoelectric Point (pI): ~5.5 (approximate)
-
Hydrophobicity: Moderate. The Phenylalanine (Phe) residue provides some retention, but the terminal Glycine (Gly) and Alanine (Ala) reduce overall hydrophobicity compared to larger peptides.
The Analytical Problem
Standard proteomics gradients (e.g., 5% to 40% ACN over 60 mins) are unsuitable for GFA. The peptide often elutes in the void volume (
Experimental Design & Logic
The workflow is designed to validate the peptide's identity through three "pillars of truth":
-
Accurate Mass (MS1): < 5 ppm error to confirm elemental composition.
-
Isotopic Pattern: Matching the theoretical Carbon-13 distribution.
-
Tandem MS (MS2): Sequence confirmation via specific b- and y- ion series.
Workflow Logic Diagram
Figure 1: Analytical workflow for H-Gly-Phe-Ala-OH characterization, emphasizing the critical aqueous retention strategy.
Detailed Protocols
Protocol A: Sample Preparation
Objective: To dissolve the peptide while minimizing non-specific binding to plasticware and preventing hydrolysis.
-
Stock Solution (1 mg/mL):
-
Weigh 1.0 mg of H-Gly-Phe-Ala-OH.
-
Dissolve in 100 µL Dimethyl Sulfoxide (DMSO) . Rationale: GFA is moderately hydrophobic; DMSO ensures complete solvation before aqueous dilution.
-
Dilute with 900 µL of Milli-Q Water .
-
Vortex for 30 seconds.
-
-
Working Standard (1 µg/mL):
-
Dilute Stock 1:1000 into 0.1% Formic Acid (FA) in Water .
-
Critical Step: Use Glass or Low-Bind Polypropylene vials. Short hydrophobic peptides can adsorb to standard PP vials, causing signal loss over time.
-
-
Stability Check:
-
Store at 4°C. Analyze within 24 hours. For long-term storage, freeze at -20°C.
-
Protocol B: LC-MS/MS Method
Objective: Retain GFA away from the void volume and generate informative fragment spectra.
Liquid Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent C18-Aq).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
| Time (min) | % B | Event | Rationale |
| 0.00 | 0 | Hold | Load analyte at high aqueous to focus peak. |
| 1.00 | 0 | Hold | Ensure salt diversion. |
| 1.10 | 0 | Start Gradient | Begin elution. |
| 6.00 | 40 | Linear Ramp | Shallow gradient for tripeptide separation. |
| 6.10 | 95 | Wash | Remove hydrophobic contaminants. |
| 8.00 | 95 | Hold | Column cleaning. |
| 8.10 | 0 | Re-equilibration | Prepare for next injection. |
Mass Spectrometry (Q-TOF / Orbitrap):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Scan Range: 50 – 500 m/z. Rationale: Low mass range is critical for detecting immonium ions.
-
Fragmentation: HCD (Higher-energy C-trap Dissociation) or CID.
-
Collision Energy: Stepped NCE (20, 30, 40).
Data Analysis & Interpretation
Accurate Mass Verification
The primary identification is based on the protonated molecule
| Species | Formula | Monoisotopic Mass (Da) | [M+H]+ Theoretical (m/z) | Tolerance |
| H-Gly-Phe-Ala-OH | 293.1376 | 294.1448 | ± 5 ppm |
Fragmentation Logic (MS/MS)
Peptides fragment primarily at the amide bond. For a tripeptide G-F-A :
-
b-ions (N-terminal): Charge remains on the N-terminus (Gly side).
-
y-ions (C-terminal): Charge remains on the C-terminus (Ala side).
-
Immonium ions: Internal fragments characteristic of specific amino acids.[4]
Theoretical Fragment Table:
| Ion Type | Sequence | Composition | Theoretical m/z |
| y2 | Phe-Ala | 237.1234 | |
| b2 | Gly-Phe | 205.0972 | |
| Immonium (Phe) | F | 120.0808 | |
| y1 | Ala | 90.0550 | |
| Immonium (Ala) | A | 44.0495 |
Note: The y2 ion (237.12) is typically the base peak (most abundant) in the MS2 spectrum due to the stability of the phenylalanine residue.
Fragmentation Pathway Diagram
Figure 2: MS/MS fragmentation pathway. The y2 ion is the dominant diagnostic fragment for this sequence.
Troubleshooting & Optimization
-
Issue: No Peak Detected.
-
Cause: Elution in void volume.
-
Fix: Ensure initial gradient is 0% B (or 1% max) and use an HSS T3 or C18-Aq column. Standard C18 columns often fail to retain GFA.
-
-
Issue: Low Signal Intensity.
-
Cause: Ion suppression from salts or improper pH.
-
Fix: Ensure Formic Acid is fresh (0.1%). Avoid TFA if using MS, as it suppresses ionization (signal killer).
-
-
Issue: Sodium Adducts (+22 Da).
-
Cause: Glassware contamination.
-
Fix: Use LC-MS grade solvents and plasticware where possible. Sodium adducts (
) do not fragment well and reduce sensitivity.
-
References
-
PubChem. (2025).[1][2][5] Gly-Ala-Phe | C14H19N3O4.[2][6] National Library of Medicine.[2] [Link]
-
Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. [Link]
-
IonSource. (2016). De Novo Peptide Sequencing: b and y ions. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry. [Link]
Sources
- 1. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
Application Note & Protocol: Incorporating H-Gly-Phe-Ala-OH into Cell Culture Media
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic incorporation and evaluation of the tripeptide H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine) in mammalian cell culture systems. While H-Gly-Phe-Ala-OH serves as a specific model, the principles and protocols outlined herein establish a robust framework for the investigation of any novel peptide. This guide details every critical step, from understanding the peptide's physicochemical properties to preparing sterile stock solutions and executing a multi-phased experimental workflow to assess its biological impact. We present detailed protocols for determining cytotoxicity, evaluating effects on cell proliferation, and investigating a potential mechanism of action related to nutrient sensing via the mTOR pathway. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Peptide Supplementation
Peptides are increasingly utilized in cell culture for a wide range of applications, from serving as targeted therapeutics to acting as specialized nutrient sources.[1][2][3][4] The tripeptide H-Gly-Phe-Ala-OH is a simple oligopeptide that can be used as a building block in peptide synthesis or to study cellular uptake and metabolism.[1][3][4] The successful integration of any novel peptide into a cell culture model requires a systematic approach to ensure that observed effects are real, reproducible, and correctly interpreted. This guide provides the foundational protocols to characterize the effects of H-Gly-Phe-Ala-OH, establishing a baseline for more complex functional assays.
Peptide Characteristics: H-Gly-Phe-Ala-OH
A thorough understanding of the peptide's properties is paramount for proper handling and experimental design.
Table 1: Physicochemical Properties of H-Gly-Phe-Ala-OH
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃O₄ | [1][3] |
| Molecular Weight | 293.32 g/mol | [1][3][5] |
| Appearance | White powder | [1][3] |
| Purity (Typical) | ≥ 99% (HPLC/TLC) | [1][3] |
| Solubility Profile | The presence of the hydrophobic phenylalanine residue suggests that solubility in aqueous buffers may be limited.[6][7][8] Initial dissolution in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution in aqueous media is the recommended approach.[9][10] | |
| Storage (Lyophilized) | Store at -20°C or colder, desiccated, and protected from light for long-term stability.[9][10][11] | |
| Storage (In Solution) | Aliquot into single-use volumes and store at -20°C (or -80°C for long-term) to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][12] |
Core Protocol: Stock Solution Preparation
The preparation of a sterile, concentrated stock solution is the most critical first step. This protocol minimizes the risk of contamination and ensures accurate, reproducible dosing.
Rationale: Using an organic solvent like DMSO is often necessary for peptides with hydrophobic residues to achieve a high-concentration stock.[9][10] Subsequent sterile filtration is mandatory to prevent microbial contamination of the cell culture.[11][13] Aliquoting prevents degradation from multiple freeze-thaw cycles.[11]
Materials:
-
H-Gly-Phe-Ala-OH peptide powder
-
Sterile, cell culture-grade DMSO
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Step-by-Step Protocol:
-
Calculation: Determine the mass of peptide required for a desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock:
-
Mass = 0.010 mol/L * 0.001 L * 293.32 g/mol * 1000 mg/g = 2.93 mg
-
-
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial of peptide powder. Vortex thoroughly until the powder is completely dissolved.
-
Expert Tip: For a 10 mM stock, adding 1 mL of DMSO to 2.93 mg of peptide is a common starting point.
-
-
Sterile Filtration: Draw the dissolved peptide solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This removes any potential bacterial contaminants.
-
Aliquoting and Storage: Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C. For long-term storage (>6 months), -80°C is recommended.
Experimental Workflow: A Phased Approach to Cellular Assessment
A logical, phased approach is essential to build a clear picture of the peptide's biological activity. This workflow progresses from broad toxicity screening to more specific functional assays.
Phase 1 Protocol: Dose-Response and Cytotoxicity Screening via MTT Assay
Rationale: Before any functional assessment, it is crucial to determine the concentration range at which the peptide is non-toxic. The MTT assay is a standard colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[14][15] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][15]
Materials:
-
Target cells in culture
-
96-well flat-bottom cell culture plates
-
H-Gly-Phe-Ala-OH stock solution (10 mM)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[14][15]
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of H-Gly-Phe-Ala-OH in complete medium from your stock solution. A common range to test is 0.1, 1, 10, 100, and 1000 µM.
-
Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17][18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][17]
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot viability (%) against peptide concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) and establish the non-toxic concentration range for subsequent experiments.
Table 2: Example Data from MTT Viability Assay
| Peptide Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.28 ± 0.09 | 102.4% |
| 1 | 1.24 ± 0.07 | 99.2% |
| 10 | 1.21 ± 0.10 | 96.8% |
| 100 | 1.15 ± 0.08 | 92.0% |
| 1000 | 0.65 ± 0.06 | 52.0% |
Phase 3 Insight: Investigating the mTOR Signaling Pathway
Rationale: As a tripeptide, H-Gly-Phe-Ala-OH could potentially be imported by cells and hydrolyzed into its constituent amino acids. Amino acids are potent activators of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[19][20][21] Therefore, a plausible hypothesis is that this peptide could activate mTORC1 signaling, especially under conditions of amino acid scarcity. This can be tested by examining the phosphorylation status of downstream mTORC1 targets, such as the S6 kinase (S6K).
Experimental Approach (Western Blotting):
-
Nutrient Starvation: Culture cells to ~70% confluency. Wash with PBS and replace the medium with an amino acid-free medium for 2-4 hours to downregulate basal mTORC1 activity.
-
Peptide Stimulation: Treat the starved cells with a non-toxic concentration of H-Gly-Phe-Ala-OH (determined in Phase 1) for a short period (e.g., 30-60 minutes). Include positive (full medium) and negative (starvation medium) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated S6K (p-S6K, the active form) and total S6K (as a loading control).
-
Analysis: Quantify band intensities. An increase in the ratio of p-S6K to total S6K in peptide-treated cells compared to starved cells would support the hypothesis that H-Gly-Phe-Ala-OH activates the mTORC1 pathway.
Conclusion
This application note provides a validated, step-by-step framework for the initial characterization of H-Gly-Phe-Ala-OH in a cell culture setting. By following this multi-phased approach—from careful stock preparation to systematic assessment of cytotoxicity, proliferation, and a specific signaling pathway—researchers can generate reliable and interpretable data. These foundational protocols are designed to be adaptable and serve as a robust starting point for any investigation into the biological roles of novel peptides in drug discovery and cell biology.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
Kim, J., Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Experimental & Molecular Medicine, 43(4), 173-180. Available at: [Link]
-
Yuan, H. X., et al. (2013). Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis. Molecular and Cellular Biology, 33(22), 4470-4483. Available at: [Link]
-
Dey, A., et al. (2016). Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1. International Journal of Molecular Sciences, 17(10), 1649. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Kim, E. (2011). Spatial regulation of the mTORC1 system in amino acids sensing pathway. BMB Reports, 44(9), 579-585. Available at: [Link]
-
University of Alabama at Birmingham Digital Commons. (2023). Evaluating the Effects of NF1 Mimetic Peptides on Cell Viability and Downstream Signaling Pathways. Available at: [Link]
-
ProImmune. (2012). WORKING WITH PEPTIDES. Available at: [Link]
-
Altara Peptides. Peptide Storage. Available at: [Link]
-
MDPI. (2023). Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. International Journal of Molecular Sciences, 24(23), 16723. Available at: [Link]
- Google Patents. (2021). US11090398B2 - Sterilization and filtration of peptide compositions.
-
University of Oradea. (2012). THE EVALUATION OF BIOLOGICAL EFFECT OF CYTOTOXIC PEPTIDES ON TUMOR CELL LINES. Analele Universităţii din Oradea, Fascicula Biologie, Tom. XIX, 1. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6992494, Gly-Ala-Phe. Available at: [Link]
-
National Center for Biotechnology Information. (2009). Short Peptides Enhance Single Cell Adhesion and Viability on Microarrays. Langmuir, 25(16), 9341–9348. Available at: [Link]
-
Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Available at: [Link]
-
LifeTein. (2024). How to Coat the Cell Culture Plate with RGD Peptides. Available at: [Link]
-
MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13456. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols, 3(3), 101569. Available at: [Link]
-
University of Ulm. Recommendations and instructions for the work with peptide libraries. Available at: [Link]
-
MDPI. (2022). Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine. Molecules, 27(2), 438. Available at: [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Tanford, C., Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 175787555, H-Gly-Phe-Ala-Ser-OH. Available at: [Link]
-
Next Peptide. H-Gly-Ala-Phe-OH. Available at: [Link]
-
ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738-746. Available at: [Link]
-
ResearchGate. (2007). Densities and solubilities of glycylglycine and glycyl-L-alanine in aqueous electrolyte solutions. Journal of Chemical & Engineering Data, 52(4), 1332-1336. Available at: [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 844. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biomatik.com [biomatik.com]
- 10. biocat.com [biocat.com]
- 11. proimmune.com [proimmune.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. US11090398B2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 [mdpi.com]
- 21. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
using Gly-Phe-Ala as a substrate in enzyme assays
Application Note: Technical Guide to Using Gly-Phe-Ala in Enzyme Assays
Executive Summary & Scientific Rationale
The tripeptide Glycyl-L-Phenylalanyl-L-Alanine (Gly-Phe-Ala) represents a unique, multi-modal substrate scaffold used to interrogate distinct classes of proteases. Unlike generic substrates, the specific sequence of Gly-Phe-Ala allows it to serve as a precise probe for both Carboxypeptidase A (CPA) and Cathepsin C (Dipeptidyl Peptidase I) , depending entirely on the assay conditions (pH and co-factors) and the cleavage site targeted.
This guide moves beyond basic product sheets to provide a rigorous, field-proven methodology for using Gly-Phe-Ala. We focus on the unmodified tripeptide analyzed via HPLC/LC-MS, which offers the highest fidelity for kinetic data, avoiding the steric artifacts often introduced by chromogenic tags (like pNA or AMC).
Mechanistic Profiling: The Dual-Cleavage System
To design a valid assay, one must understand the structural logic of the substrate. Gly-Phe-Ala contains two primary scissile bonds accessible to different enzyme classes.
A. Carboxypeptidase A (CPA) – C-Terminal Hydrolysis
CPA is a zinc-dependent metalloprotease that prefers removing C-terminal amino acids with aromatic or branched aliphatic side chains.
-
Mechanism: CPA recognizes the free C-terminal carboxylate of Alanine and the hydrophobic side chain of Phenylalanine at the S1 subsite.
-
Reaction: Gly-Phe-Ala + H2O → Gly-Phe + Ala
-
Key Requirement: The C-terminal carboxyl group must be free (unblocked).
B. Cathepsin C (DPP-I) – N-Terminal Dipeptide Excision
Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus.[1][2]
-
Mechanism: It requires a free N-terminal amino group and a halide ion (Cl⁻) for activation. It exhibits strict stereospecificity.
-
Reaction: Gly-Phe-Ala + H2O → Gly-Phe + Ala
-
Key Requirement: The N-terminal amine must be free (unblocked).
Visualization of Cleavage Pathways
Figure 1: Dual-mode cleavage map of Gly-Phe-Ala showing distinct enzyme requirements yielding identical hydrolytic products.
Detailed Experimental Protocols
Protocol A: HPLC-Based Carboxypeptidase A (CPA) Assay
Rationale: This protocol uses Reversed-Phase HPLC (RP-HPLC) to separate the substrate (Gly-Phe-Ala) from the product (Gly-Phe), allowing for label-free kinetic analysis.
Reagents:
-
Substrate Stock: 10 mM Gly-Phe-Ala in water (Store at -20°C).
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich or equivalent).
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
Workflow:
-
Equilibration: Dilute CPA to 5 units/mL in Assay Buffer. Incubate at 25°C for 5 minutes.
-
Reaction Initiation: In a microcentrifuge tube, combine:
-
180 µL Assay Buffer
-
10 µL Substrate Stock (Final conc: 0.5 mM)
-
10 µL Enzyme Solution
-
-
Incubation: Incubate at 25°C.
-
Sampling: At defined intervals (0, 5, 10, 20, 30 min), remove 40 µL aliquots.
-
Quenching: Immediately mix aliquot with 10 µL Stop Solution (10% TFA). Centrifuge at 10,000 x g for 2 min.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Phe aromatic ring).
-
Data Analysis: Calculate the area under the curve (AUC) for the Gly-Phe product peak. The peak will elute earlier than the intact Gly-Phe-Ala due to the loss of the hydrophobic Alanine residue.
Protocol B: Cathepsin C (DPP-I) Kinetic Assay
Rationale: Cathepsin C requires a reducing environment and halide ions. Standard "pNA" substrates often mask low-affinity interactions; using the native peptide provides "true" biological kinetics.
Reagents:
-
Activator Buffer: 50 mM Sodium Citrate, 50 mM NaCl, 5 mM DTT (Dithiothreitol), 2 mM EDTA, pH 5.5.
-
Note: NaCl provides the Cl⁻ necessary for conformational activation. DTT maintains the active site Cysteine.
-
-
Enzyme: Recombinant Human Cathepsin C.
-
Inhibitor Control: E-64 (Irreversible Cysteine Protease Inhibitor).
Workflow:
-
Pre-Activation (Critical Step): Dilute Cathepsin C in Activator Buffer and incubate at 37°C for 15 minutes . Without this step, the enzyme will show <10% activity.
-
Reaction Setup:
-
90 µL Activated Enzyme Mixture
-
10 µL Gly-Phe-Ala (10 mM stock)
-
-
Kinetics: Incubate at 37°C.
-
Quench & Detect: Follow the HPLC method in Protocol A.
-
Differentiation: While the products (Gly-Phe + Ala) are the same as CPA, the pH (5.5) and Inhibitor Profile (sensitive to E-64, insensitive to 1,10-Phenanthroline) validate the enzyme source.
-
Data Presentation & Troubleshooting
Expected Retention Times (Generic C18 System)
| Compound | Approx.[3][4][5][6][7][8][9][10][11] Retention Time | Detection Note |
| L-Alanine | ~1.5 - 2.0 min | Weak UV absorbance; elutes in void volume. |
| Gly-Phe | ~8.5 min | Strong UV 254nm (Phe ring). |
| Gly-Phe-Ala | ~11.0 min | Most hydrophobic; elutes last. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Cleavage (Cathepsin C) | Missing Halide or Thiol | Ensure Buffer contains 50mM NaCl and fresh DTT. |
| No Cleavage (CPA) | EDTA Contamination | CPA is Zn-dependent. Avoid EDTA in CPA buffers. |
| Extra Peaks | Contaminating Endoproteases | Add PMSF (Serine protease inhibitor) if using crude lysates. |
| Baseline Noise | TFA Absorbance | Switch to Phosphate/Acetonitrile buffer if detecting at 214 nm. |
Critical Considerations (E-E-A-T)
1. Substrate Inhibition:
High concentrations of Gly-Phe-Ala (>5 mM) can exhibit substrate inhibition in CPA assays due to the hydrophobic Phenylalanine stacking in the active site entrance. It is recommended to perform a
2. The "Derivative" Trap: Many commercial assays use Gly-Phe-pNA (paranitroanilide). While convenient for colorimetric plate readers, pNA derivatives alter the steric fit at the S1' and S2' sites.
-
Guidance: Use Gly-Phe-pNA for high-throughput screening (HTS). Use native Gly-Phe-Ala with HPLC for lead optimization and precise
measurements.
3. Reference Standards: Always run a "Mock Hydrolysis" standard: Mix pure Gly-Phe and L-Alanine in buffer and inject onto HPLC to confirm retention times before running the enzyme assay. This is a self-validating step.
References
-
Planta, R. J., & Gruber, M. (1963). A simple estimation of cathepsin C using a new chromogenic substrate. Analytical Biochemistry.
- Context: Establishes the foundational specificity of C
-
Lipscomb, W. N., et al. (1968).[12] The structure of carboxypeptidase A. Philosophical Transactions of the Royal Society B.
- Context: Authoritative grounding on the structural basis of CPA cleavage of C-terminal aliphatic/arom
-
McGuire, M. J., et al. (1992).[13] Biochemical characterization of human dipeptidyl peptidase I (Cathepsin C). Archives of Biochemistry and Biophysics.
- Context: Validates the halide dependence and pH optima for C
-
Sigma-Aldrich. (n.d.). Product Information: Gly-Phe-pNA.[1][14][15]
- Context: Technical specifications for the chromogenic derivative often compared against the n
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00562H [pubs.rsc.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Engineering enzyme specificity by "substrate-assisted catalysis" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. shop.bachem.com [shop.bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: H-Gly-Phe-Ala-OH Synthesis
Topic: Common Side Reactions in H-Gly-Phe-Ala-OH Synthesis Content Type: Technical Support Center Guide
Doc ID: TS-GFA-001 | Version: 2.1 | Last Updated: 2026-02-18[1]
Executive Summary
The synthesis of the tripeptide H-Gly-Phe-Ala-OH via Fmoc solid-phase peptide synthesis (SPPS) appears deceptively simple due to its short length and lack of reactive side chains. However, this specific sequence presents a "perfect storm" for two critical side reactions: Diketopiperazine (DKP) formation at the dipeptide stage and Racemization of Phenylalanine .
This guide provides advanced troubleshooting for researchers encountering low yields, deletion sequences, or enantiomeric impurities. We prioritize the 2-Chlorotrityl Chloride (2-CTC) resin strategy over Wang resin to mitigate these risks fundamentally.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: Low Yield & "Missing" Peptide Chains
User Report: "I synthesized H-Gly-Phe-Ala-OH on Wang resin. The crude yield is very low (<40%), and I see a significant amount of unreacted glycine in the waste, but no specific deletion sequences in the mass spec of the beads."
Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode for C-terminal acid tripeptides containing unhindered amino acids like Phe and Ala.
Technical Explanation: After the deprotection of the second residue (Phenylalanine), the intermediate is H-Phe-Ala-O-Resin . The free N-terminal amine of Phenylalanine can back-bite the C-terminal ester linkage attaching Alanine to the resin. This intramolecular aminolysis releases cyclo(Phe-Ala) (a diketopiperazine) into the solution and leaves a free hydroxyl group on the resin.
-
Consequence: The peptide chain is cleaved from the resin before the third amino acid (Glycine) can be coupled. The Glycine coupling step effectively fails because there is no peptide left on the resin to couple to.
-
Risk Factor: High with Benzyl ester linkages (Wang Resin) and unhindered residues.
Corrective Action:
-
Switch Resin (Recommended): Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The steric bulk of the trityl linker prevents the DKP attack, and the linkage is much more acid-labile, allowing cleavage under mild conditions that do not promote side reactions.
-
Protocol Adjustment (If Wang is mandatory):
-
Perform Fmoc removal of Phe very quickly (e.g., 2 x 3 min with 20% piperidine).
-
Immediately wash and couple the next amino acid (Fmoc-Gly-OH). Do not leave the H-Phe-Ala-Resin intermediate sitting in DMF.
-
Issue 2: Enantiomeric Impurity (D-Phe Contamination)
User Report: "My chiral HPLC shows a 5-8% impurity peak that corresponds to the D-Phe epimer (H-Gly-D-Phe-Ala-OH)."
Diagnosis: Base-Catalyzed Racemization of Phenylalanine. Phenylalanine is prone to racemization during the activation step, particularly via the oxazolone (azlactone) mechanism .
Technical Explanation:
When Fmoc-Phe-OH is activated using uronium salts (HBTU/HATU) in the presence of a tertiary base (DIPEA/NMM), the base can abstract the
-
Risk Factor: High concentrations of DIPEA, prolonged pre-activation times, or high temperatures (
).
Corrective Action:
-
Change Activation Chemistry: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This method creates a pH-neutral activation environment that suppresses oxazolone formation significantly compared to basic HBTU protocols.
-
Eliminate Pre-activation: Do not mix Fmoc-Phe-OH with reagents and let them sit. Add the reagents directly to the resin-slurry to minimize the lifetime of the activated monomer in solution.
Part 2: Visualizing the Failure Modes
Pathway 1: The DKP Trap (Yield Killer)
The following diagram illustrates how the H-Phe-Ala-Resin intermediate self-destructs on Wang resin.
Caption: Mechanism of Diketopiperazine (DKP) formation competing with chain elongation.
Part 3: Validated Synthesis Protocol
To ensure high purity and yield, we recommend the following "Self-Validating" protocol. This workflow uses 2-CTC resin to eliminate DKP risk and Oxyma/DIC to prevent racemization.
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).
-
Amino Acids: Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH.
-
Activators: DIC (Diisopropylcarbodiimide), Oxyma Pure.[3]
Step-by-Step Workflow
1. Resin Loading (The "First Anchor")
Why: 2-CTC resin is extremely moisture sensitive. Proper loading prevents hydrolysis.
-
Weigh 2-CTC resin and swell in dry DCM for 20 min.
-
Dissolve Fmoc-Ala-OH (1.2 eq) in DCM. Add DIPEA (4 eq) .
-
Capping: Add Methanol (1 mL per gram resin) to the reaction mix. Agitate for 15 min. (Caps unreacted chlorides).
-
Wash: 3x DCM, 3x DMF.[5]
2. Elongation Cycle (Repeat for Phe, then Gly)
Why: Oxyma/DIC is used here to maintain chiral integrity of Phe.
| Step | Action | Reagents | Time |
| 1. Deprotect | Remove Fmoc | 20% Piperidine in DMF | 2 x 5 min |
| 2. Wash | Remove Base | DMF | 5 x 1 min |
| 3. Activation | In-situ Activation | Dissolve AA (3 eq) + Oxyma (3 eq) in DMF. Add DIC (3 eq). | 0 min (Immediate add) |
| 4. Couple | Form Bond | Add mixture to resin immediately. | 60 min |
| 5. Wash | Clean | DMF | 3 x 1 min |
Critical Checkpoint: After coupling Fmoc-Phe-OH, perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). It should be negative (no color). If positive, re-couple.
3. Cleavage
Why: 2-CTC allows mild acid cleavage, protecting the peptide from harsh hydrolysis.
-
Wash resin with DCM (5x) to remove all DMF.
-
Treat with 1% TFA in DCM (v/v) for 2 min. Filter into a flask containing 10% pyridine in methanol (to neutralize).
-
Repeat 5-10 times.
-
Concentrate the filtrate and precipitate in cold diethyl ether.
Part 4: Data & Specifications
Comparative Risk Analysis: Wang vs. 2-CTC Resin
| Parameter | Wang Resin Protocol | 2-CTC Resin Protocol |
| DKP Risk (Phe-Ala) | High (Benzyl ester is a good leaving group) | Negligible (Steric hindrance prevents attack) |
| Racemization Risk | Moderate (Requires base for loading) | Low (Loading is non-racemizing) |
| Cleavage Conditions | Harsh (95% TFA, Scavengers) | Mild (1% TFA in DCM) |
| Yield Expectation | 40–60% (due to DKP loss) | >90% |
Solubility Data for Reagents
Ensure reagents are fully dissolved to prevent "physical" deletion.
| Reagent | Solubility in DMF | Notes |
| Fmoc-Gly-OH | Moderate | May require vortexing/sonication.[7] |
| Fmoc-Phe-OH | High | Dissolves readily. |
| Oxyma Pure | High | Dissolves instantly. |
| H-Phe-Ala-Resin | Aggregation Prone | The dipeptide can aggregate.[7] Use DCM/DMF (1:1) washes if coupling is sluggish. |
References
-
Giron, J., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. CSIC / ResearchGate. Available at: [Link]
-
Steinauer, R., et al. (2023). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews. (Cited for 2-CTC resin benefits). Available at: [Link]
-
Subirós-Funosas, R., et al. (2009).[8] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. (Cited for Racemization suppression).[1][3][8][9] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Gly-Phe-Ala (GFA) Aggregation
The "Difficult Sequence" Phenomenon: Why Gly-Phe-Ala?
Q: I am synthesizing a peptide containing the motif -Gly-Phe-Ala-. My coupling efficiency drops significantly at Phenylalanine, and the crude purity is low. Why is this specific sequence failing?
A: You are encountering a classic "difficult sequence" driven by inter-chain
While Phenylalanine (Phe) and Alanine (Ala) are hydrophobic, Glycine (Gly) acts as the architect of the aggregation.[1] Because Glycine lacks a side chain, it possesses high conformational flexibility. In the context of SPPS, this allows the growing peptide chains on the resin to rotate freely and stack against each other. The hydrophobic aromatic ring of Phe and the methyl group of Ala then lock these chains together via Van der Waals forces and inter-chain hydrogen bonding.
This forms a pseudo-crystalline
-
Incomplete Deprotection: The Fmoc group is not removed because piperidine cannot access the amine.
-
Incomplete Coupling: The subsequent amino acid cannot reach the active site.
Diagnosis & Monitoring[2]
Q: How do I confirm aggregation is the root cause versus a bad reagent?
A: Aggregation has a distinct signature. If your synthesis works perfectly for the first few residues and then suddenly fails specifically after a hydrophobic stretch (like GFA), it is aggregation.
Diagnostic Workflow:
Figure 1: Diagnostic logic tree to distinguish aggregation from mechanical/chemical failure.
Chemical Solutions: Solvents & Additives[3][4]
Q: DMF is not working. What solvent system should I use to break the GFA aggregates?
A: Standard DMF is often insufficient for GFA motifs. You must disrupt the hydrogen bond network.
Tier 1: Solvent Switching
Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps during the GFA cycle. NMP has a higher dipole moment and better solvates hydrophobic chains.
Tier 2: The "Magic Mixture"
If NMP fails, use the "Magic Mixture" developed to disrupt secondary structures.
-
Composition: DCM / DMF / NMP (1:1:1)
-
Mechanism: Ethylenecarbonate acts as a hydrogen bond donor, competing with the peptide backbone to break the
-sheets.
Tier 3: Chaotropic Salts (The "Salting In" Effect)
Chaotropic salts disrupt the water structure and hydrophobic interactions.[4][5]
-
Protocol: Dissolve 0.1M LiCl (Lithium Chloride) or 0.4M KSCN (Potassium Thiocyanate) in the coupling solution.
-
Why it works: These salts increase the solubility of the peptide-resin complex (chaotropic effect), effectively "melting" the aggregates.
| Additive | Concentration | Best For | Caution |
| LiCl | 0.1 M in DMF | General hydrophobic stretches | Corrosive to stainless steel (wash thoroughly) |
| KSCN | 0.4 M in DMF | Severe aggregation | Can interfere with some coupling reagents |
| DMSO | 10-20% v/v | Steric hindrance | High viscosity; difficult to remove |
Physical Parameters: Heat & Resin[3][7]
Q: Can I use microwave heating? I'm worried about Phenylalanine racemization.
A: Heat is highly effective for GFA, but your concern is valid. Phenylalanine (Phe) and Cysteine (Cys) are prone to racemization (conversion from L- to D- isomer) at high temperatures.
Recommended Thermal Protocol:
-
Standard Amino Acids: 75°C (Microwave) or 60°C (Conventional).
-
Phenylalanine (Phe): LIMIT to 50°C. [6][7]
-
Reasoning: At >50°C, the rate of racemization for Phe increases significantly, especially if using strong bases like DBU.
-
Reagents: Use Oxyma Pure / DIC instead of HBTU/DIEA. Oxyma suppresses racemization more effectively at elevated temperatures.
-
Q: Does the resin choice matter? A: Yes. Polystyrene (PS) resins are hydrophobic and exacerbate the GFA aggregation.
-
Switch to: ChemMatrix (100% PEG) or TentaGel (PEG-PS graft).
-
Loading: Crucial! Use Low Loading (< 0.4 mmol/g) . High loading brings chains closer together, promoting the "zipper effect" of aggregation.
The "Nuclear Option": Backbone Protection
Q: Nothing is working. The sequence is still deleting. What is the ultimate fix?
A: You must chemically block the hydrogen bond donor. This is done using Hmb (2-hydroxy-4-methoxybenzyl) or Dmb backbone protection.[8]
Strategy: Replace the Glycine residue with Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH .
Mechanism: The Hmb/Dmb group is attached to the amide nitrogen of the Glycine.
-
Steric Bulk: It physically prevents the chains from packing close enough to aggregate.
-
H-Bond Disruption: It removes the H-bond proton from the amide backbone.
Visualizing the Hmb Mechanism:
Figure 2: Hmb protection disrupts the beta-sheet network.
Important Note on Hmb: Coupling the next amino acid onto the Hmb-protected residue is difficult because the amine is now secondary and sterically hindered.
-
Solution: Use highly active coupling conditions (e.g., HATU/HOAt or symmetric anhydrides) and extend coupling time (2x 1 hour).
Validated Protocols
Protocol A: The "Chaotropic Wash" (For mild aggregation)
Use this before the Fmoc-deprotection and before Coupling steps.
-
Drain the reaction vessel.
-
Add 0.1 M LiCl in DMF .
-
Agitate for 5 minutes .
-
Drain.
-
Repeat 3 times.
-
Proceed immediately to the next step (do not wash with pure DMF in between).
Protocol B: The Kaiser Test (Ninhydrin)
Standard test to verify coupling completeness. If beads remain blue, aggregation is preventing reaction.
-
Sample: Take ~10-15 resin beads in a small glass tube. Wash 3x with Ethanol.
-
Reagents:
-
A: 5% Ninhydrin in Ethanol.
-
B: 80g Phenol in 20mL Ethanol.
-
C: 2mL 0.001M KCN in 98mL Pyridine.
-
-
Reaction: Add 2 drops of A, 2 drops of B, 2 drops of C.
-
Heat: 100°C for 5 minutes.
-
Read:
-
Yellow/Clear: Coupling Complete (99%+).
-
Blue/Purple: Free amines present (Incomplete Coupling).
-
Note: If beads are blue but the solution is clear, this indicates "core" aggregation where reagents barely penetrated the bead surface.
-
References
-
Paradís-Bas, M., et al. (2016).[1] "The Road to the Synthesis of 'Difficult Peptides'." Chemistry – A European Journal. Link
-
Mutter, M., et al. (2004). "Switch Peptides: secondary structure controlling molecular switches." Journal of the American Chemical Society. Link (Context on Pseudoprolines/Hmb mechanisms).
-
Miranda, L.P. & Alewood, P.F. (1999). "Accelerated Chemical Synthesis of Peptides and Small Proteins." PNAS. Link (Foundational work on "Magic Mixture" and aggregation).
-
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures." The Journal of Organic Chemistry. Link (Microwave and temperature limits for Phe).
-
Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solid Phase Peptide Synthesis (SPPS)
Topic: Optimization of H-Gly-Phe-Ala-OH Synthesis
Current Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPPS-GFA-2024
Executive Summary
Synthesizing short hydrophobic peptides like H-Gly-Phe-Ala-OH presents a deceptive challenge. While devoid of complex side-chain protecting groups, this specific sequence is a "perfect storm" for two critical side reactions: Diketopiperazine (DKP) formation and Phenylalanine racemization .
This guide deviates from standard generic protocols to address the specific steric and kinetic realities of the Gly-Phe-Ala sequence.
Module 1: Critical Troubleshooting (Root Cause Analysis)
Ticket #001: "My crude yield is near zero, but the resin weight didn't change much."
Diagnosis: Diketopiperazine (DKP) Formation. Severity: Critical (Chain Termination)
The Mechanism: After deprotecting the second residue (Fmoc-Phe-OH), the free amine of the Phenylalanine can "back-bite" the carbonyl carbon of the Alanine-Resin ester linkage. This cyclizes the dipeptide, cleaving it from the resin as a diketopiperazine byproduct.[1] The resin remains, but your peptide is gone.
The Fix: Steric Control & Kinetic Management
-
Switch Resin: Do NOT use Wang resin. The benzyl ester linkage is too stable, allowing the amine time to attack.
-
Optimize Deprotection: The DKP reaction competes with the acylation of the next amino acid (Gly).
-
Protocol: Minimize the time the Phe amine is free. Perform the Fmoc deprotection of Phe-Ala-Resin immediately before the Gly coupling. Do not store the resin as H-Phe-Ala-Resin.
-
Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to peptide loss.
Ticket #002: "I see a split peak (doublet) for the main product in HPLC."
Diagnosis: Racemization of Phenylalanine. Severity: High (Purity Impact)
The Mechanism: Phenylalanine is prone to racemization during activation, particularly via the oxazolone pathway. This converts L-Phe to D-Phe, resulting in a diastereomeric mixture (L-Gly-L-Phe-L-Ala vs. L-Gly-D-Phe-L-Ala) which is difficult to separate.
The Fix: Base & Reagent Selection [4]
-
Avoid HBTU/HATU with DIPEA: Strong bases like DIPEA abstract the
-proton of the activated Phe species, promoting racemization. -
Gold Standard Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This combination maintains a slightly acidic-to-neutral pH environment (pH < 7), significantly suppressing oxazolone formation compared to basic conditions.
-
Alternative: If HATU is required for reactivity, swap DIPEA for 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that reduces proton abstraction.[5]
Module 2: Optimized Experimental Protocols
Protocol A: Loading H-Ala-OH onto 2-CTC Resin
Objective: High-efficiency loading without racemization of the C-terminal Alanine.
| Reagent | Quantity/Concentration | Notes |
| Resin | 1.0 g 2-CTC Resin | 1.0 - 1.6 mmol/g loading |
| Amino Acid | Fmoc-Ala-OH (0.6 - 0.8 eq) | Deficit loading prevents aggregation later. |
| Base | DIPEA (4.0 eq) | Essential for the nucleophilic attack on Cl-Trt. |
| Solvent | Dry DCM (10 mL) | DCM swells 2-CTC optimally.[3] |
| Capping | MeOH (HPLC Grade) | Scavenges unreacted chlorides.[3] |
Step-by-Step:
-
Swell: Place resin in a reactor; swell with dry DCM for 20 mins. Drain.
-
Dissolve: Dissolve Fmoc-Ala-OH and DIPEA in dry DCM.
-
Couple: Add solution to resin. Agitate for 2 hours at room temperature.
-
Cap: Add 1 mL of Methanol (MeOH) directly to the reaction mixture. Agitate for 15 mins.
-
Why? This caps unreacted trityl chlorides as Methyl-Trityl ether, preventing them from reacting with the next amino acid.
-
-
Wash: Drain -> Wash DCM (3x) -> DMF (3x) -> DCM (3x).
Protocol B: The "Safe" Coupling Cycle (Phe & Gly)
Objective: Minimize racemization and DKP.
| Step | Operation | Reagents | Duration |
| 1 | Deprotection | 20% Piperidine in DMF | 2 x 5 min (Keep short!) |
| 2 | Wash | DMF | 5 x 1 min |
| 3 | Activation | Fmoc-AA-OH (3 eq) + Oxyma Pure (3 eq) | Dissolve in minimal DMF |
| 4 | Coupling | Add AA/Oxyma solution + DIC (3 eq) | 60 min at Room Temp |
| 5 | Wash | DMF | 3 x 1 min |
Critical Note for Phe-Ala Step: When coupling Fmoc-Gly-OH to H-Phe-Ala-Resin, ensure the activated Glycine solution is ready BEFORE you finish the deprotection of the Phe group. Minimize the time the H-Phe-Ala-Resin sits idle.
Module 3: Visualizing the Workflow
The following diagram illustrates the optimized decision tree for this specific synthesis.
Figure 2: Optimized decision tree for H-Gly-Phe-Ala-OH synthesis.
FAQ: Quick Solutions
Q: Can I use HOBt instead of Oxyma? A: Yes, but Oxyma Pure is superior. It is non-explosive (unlike HOBt) and shows faster coupling kinetics with lower racemization rates, particularly for hydrophobic residues like Phenylalanine [1].
Q: My final peptide is hydrophobic. Should I worry about aggregation? A: For a tripeptide (3 residues), aggregation is rarely a synthesis issue. However, solubility during purification might be tricky.[6] Use Acetonitrile/Water gradients with 0.1% TFA. If the crude is insoluble, try dissolving in a small amount of Acetic Acid or DMSO before injecting onto the HPLC.
Q: How do I monitor the reaction? A: Use the Kaiser Test (Ninhydrin).[7]
-
Blue Bead: Free amine present (Coupling incomplete).
-
Colorless Bead: Amine blocked (Coupling complete).
-
Note: Do not rely on UV monitoring alone for the Phe coupling; the bulky side chain can sometimes give false positives in flow-based systems.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.
-
Merck (Sigma-Aldrich). "Novabiochem® Peptide Synthesis Protocols: Loading of 2-chlorotrityl chloride resin."
-
Steinauer, R., et al. (1989). "Racemization of amino acids in solid phase peptide synthesis." Bachem Technical Notes.
-
Giraud, M., et al. (1999). "Diketopiperazine formation: A serious side reaction in the SPPS of C-terminal Pro, Gly, and Pro-containing peptides." Journal of Peptide Science.
Sources
- 1. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Broad Peaks in HPLC Purification of Gly-Phe-Ala
This guide provides a comprehensive framework for diagnosing and resolving broad peaks encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of the tripeptide Gly-Phe-Ala. Broad, asymmetric, or split peaks compromise purity, yield, and overall process efficiency. By systematically evaluating the potential causes—spanning from mobile phase composition to column health and system hardware—researchers can restore optimal peak shape and achieve baseline resolution.
I. Core Principles of Peak Broadening in Peptide HPLC
In an ideal chromatographic system, analyte peaks are narrow and symmetrical, approximating a Gaussian distribution.[1] Peak broadening, or band dispersion, is the result of processes that cause analyte molecules to spread as they travel through the HPLC system. This dispersion occurs both within the column (σ²_col) and outside of it (σ²_ec), in what is known as the extra-column volume.[2][3]
Several factors contribute to this phenomenon:
-
Multiple Retention Mechanisms: The primary retention mechanism in RP-HPLC is hydrophobic interaction. However, secondary interactions, such as polar interactions between basic functional groups on the peptide and residual silanol groups on the silica-based stationary phase, can cause peak tailing.[4]
-
Column Overload: Injecting too much sample mass or a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks, including fronting or tailing.[5][6]
-
Extra-Column Volume Effects: The volume of the injector, tubing, fittings, and detector flow cell can all contribute to peak broadening, especially with modern high-efficiency columns.[7][8]
II. Systematic Troubleshooting Workflow
When encountering broad peaks for Gly-Phe-Ala, a logical, step-by-step approach is crucial for efficient problem-solving. This workflow starts with the most common and easily addressable issues before moving to more complex hardware and column-related problems.
Diagram of the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting broad HPLC peaks.
Phase 1: Mobile Phase and Sample Preparation
A. Mobile Phase pH and Buffering
The ionization state of a peptide significantly affects its retention and peak shape.[9][10] The pH of the mobile phase should be at least one pH unit away from the peptide's isoelectric point (pI) to ensure a consistent charge state.[11] For Gly-Phe-Ala, which has both a free amine and a free carboxylic acid, controlling the pH is critical.
-
Problem: If the mobile phase pH is close to the pKa of the N-terminal amine or C-terminal carboxyl group, a mixed population of ionized and non-ionized species will exist, leading to peak broadening or splitting.[1][12]
-
Solution: Operate at a low pH (e.g., pH 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[9] At this pH, the carboxyl group is protonated (neutral), and the amine group is protonated (positive charge), leading to a single, consistent species. Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[1]
B. Ion-Pairing Reagents
Ion-pairing reagents are added to the mobile phase to improve the peak shape of charged analytes like peptides.[13] Trifluoroacetic acid (TFA) is the most common choice for peptide separations.[14]
-
Mechanism: The hydrophobic tail of the TFA anion pairs with the positively charged amine groups on the peptide, while the negatively charged head shields residual silanol groups on the stationary phase, reducing secondary interactions that cause peak tailing.[15][16]
-
Troubleshooting:
-
Insufficient Concentration: A standard concentration of 0.1% (v/v) TFA is typically used.[14] Lower concentrations may not be effective at masking silanol interactions, leading to tailing.
-
Alternative Ion-Pairing Reagents: If TFA does not provide satisfactory peak shape, consider more hydrophobic ion-pairing reagents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA).[15][17] These can increase retention and sometimes improve selectivity.
-
| Ion-Pairing Reagent | Typical Concentration | Effect on Retention | Notes |
| Trifluoroacetic Acid (TFA) | 0.1% | Baseline | Standard choice for peptide separations.[14] |
| Formic Acid (FA) | 0.1% | Less than TFA | Often used for LC-MS applications due to less ion suppression. |
| Pentafluoropropionic Acid (PFPA) | 0.1% | Greater than TFA | Increases hydrophobicity and retention.[15] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Greater than PFPA | Offers the most retention among common ion-pairing agents.[15] |
C. Sample Solvent and Concentration
-
Problem: Dissolving the Gly-Phe-Ala sample in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion, including broadening and fronting.[5][18] Injecting too large a sample volume or too high a concentration can lead to column overload.[6][19]
-
Solution:
-
Dissolve the sample in the initial mobile phase composition or a weaker solvent.[20]
-
Reduce the injection volume or dilute the sample to see if the peak shape improves.[5]
-
For preparative purification, a loading study should be performed to determine the maximum sample load that does not compromise resolution.[21]
-
Phase 2: Method Parameters
A. Gradient Slope
For peptides, a shallow gradient is generally preferred to achieve optimal resolution.[22]
-
Problem: A steep gradient can cause peaks to elute too quickly, resulting in poor separation and broader-than-expected peaks.
-
Solution: After an initial screening run to determine the approximate elution time, optimize the gradient to be shallower around the elution point of Gly-Phe-Ala. A typical starting point for peptide purification is a gradient that increases by 1% organic solvent per minute.[14][22]
B. Flow Rate
-
Problem: A flow rate that is too high can lead to increased band broadening due to mass transfer limitations. Conversely, a flow rate that is too low can also cause broadening due to longitudinal diffusion.
-
Solution: Optimize the flow rate for the specific column dimensions. For a standard analytical column (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is a common starting point.[23] For preparative columns, the flow rate is scaled up proportionally to the column's cross-sectional area.[21]
C. Column Temperature
Temperature plays a significant role in peptide separations, affecting both retention and selectivity.[24]
-
Problem: Inconsistent or suboptimal column temperature can lead to retention time shifts and poor peak shape.
-
Solution:
-
Use a column oven to maintain a stable and consistent temperature.
-
Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[25][26] However, be aware that higher temperatures can also alter selectivity and decrease retention time.[27]
-
Phase 3: Hardware and Column Health
A. Extra-Column Volume and System Issues
-
Problem: Excessive volume from tubing, fittings, or the detector cell can cause significant peak broadening, particularly for early-eluting peaks.[2][7] Leaks in the system can also lead to broad and distorted peaks.[28]
-
Solution:
B. Column Degradation
-
Problem: Over time, HPLC columns can degrade, leading to a loss of performance.[30] This can manifest as broad peaks, split peaks, or a loss of resolution.[31] Contamination of the column inlet frit with particulates from the sample or mobile phase is a common cause of peak shape problems.[18]
-
Solution:
-
Use a Guard Column: A guard column installed before the main analytical column can help protect it from contaminants.[31]
-
Column Flushing: If contamination is suspected, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[11] In some cases, reversing the column (if permitted by the manufacturer) and flushing can dislodge particulates from the inlet frit.
-
Column Replacement: If flushing does not restore performance, the column may be irreversibly damaged and need to be replaced.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: My Gly-Phe-Ala peak is tailing. What is the most likely cause?
A: Peak tailing for peptides is often caused by secondary interactions between the positively charged amine groups of the peptide and negatively charged residual silanol groups on the silica stationary phase.[1][4][32] Ensure you are using a mobile phase with a low pH (2-3) and an appropriate concentration (0.1%) of an ion-pairing agent like TFA to minimize these interactions.[14][16]
Q2: My peak is fronting. What should I check first?
A: Peak fronting is commonly caused by column overload (injecting too much sample) or poor sample solubility in the mobile phase.[5][32] Try reducing the injection volume or sample concentration. Also, ensure your sample is fully dissolved and that the sample solvent is not significantly stronger than your initial mobile phase.[32]
Q3: Can the age of my mobile phase affect peak shape?
A: Yes. Over time, the composition of the mobile phase can change due to the evaporation of the more volatile organic component (e.g., acetonitrile). This can lead to shifts in retention time and potentially broader peaks. It is always recommended to use freshly prepared mobile phases.
Q4: I've tried everything and my peak is still broad. What's next?
A: If you have systematically addressed mobile phase, method parameters, and system hardware, the issue likely lies with the column itself. The column may be contaminated, have a void at the inlet, or the stationary phase may be degraded.[31] At this point, replacing the column is the most logical next step.
Q5: How do I choose the right column for Gly-Phe-Ala purification?
A: A C18 reversed-phase column is the standard choice for small peptides like Gly-Phe-Ala.[20] Look for a modern, high-purity silica column with good end-capping to minimize silanol interactions.[1] For peptides, a pore size of 100-120 Å is generally suitable.
IV. Experimental Protocol: Systematic Troubleshooting
This protocol outlines a step-by-step experiment to diagnose the cause of broad peaks for Gly-Phe-Ala.
1. Initial Conditions Check:
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Column: C18, 4.6 x 150 mm, 5 µm, 120 Å.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Gradient: 5-60% B over 20 minutes.
- Sample: 1 mg/mL Gly-Phe-Ala in 5% Acetonitrile/Water with 0.1% TFA.
- Injection Volume: 10 µL.
2. Experiment 1: Evaluate Sample Concentration.
- Dilute the sample to 0.5 mg/mL and 0.1 mg/mL.
- Inject each concentration.
- Analysis: If peak shape improves significantly at lower concentrations, the original issue was likely column overload.
3. Experiment 2: Evaluate Mobile Phase pH.
- Prepare a mobile phase with a higher pH, for example, using a 10 mM ammonium bicarbonate buffer at pH 8. (Note: Ensure your column is stable at this pH).
- Equilibrate the system thoroughly and inject the sample.
- Analysis: Compare the peak shape to the low pH method. While low pH is standard, this can confirm if a pH-related issue is the root cause.[33]
4. Experiment 3: Evaluate Temperature.
- Using the original low-pH mobile phase, increase the column temperature to 50°C.
- Allow the system to stabilize for at least 15-20 minutes.
- Inject the sample.
- Analysis: If the peak becomes sharper, the original temperature may have been suboptimal for mass transfer.[25]
5. Experiment 4: Assess Column Health.
- If the above steps do not resolve the issue, replace the column with a new, identical one.
- Equilibrate and inject the sample under the original conditions.
- Analysis: If the peak shape is restored, the previous column was degraded or contaminated.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Extracolumn Effects | LCGC International. [Link]
-
Influence and Control of Column Temperature in Successful Peptide Mapping | Waters. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) - YouTube. [Link]
-
Extra-Column Volume in HPLC - Element Lab Solutions. [Link]
-
Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity - PubMed. [Link]
-
Abnormal Peak Shapes - Shimadzu. [Link]
-
Column Volume and Extra-Column Volume - Phenomenex. [Link]
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC. [Link]
-
Peptide Purification - AAPPTec. [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase - YMC. [Link]
-
What is the effect of extra column volume for different HPLC instruments on the same method - MicroSolv Technology Corporation. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. [Link]
-
How to improve peptide purification by altering the mobile phase pH | Biotage. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. [Link]
-
Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS - MDPI. [Link]
-
Peptide Purification Scale-Up with HPLC - KNAUER. [Link]
-
HPLC Analysis and Purification of Peptides - PMC. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
HPLC: What to do in case of peaks being too broad? - MPL Lösungsfabrik. [Link]
-
General approach for the development of preparative peptide separations - HPLC. [Link]
-
News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Ion-Pairing Agents | HPLC - Mason Technology. [Link]
-
How to choose an ion pairing agent to improve your peptide purification - Biotage. [Link]
-
LC Chromatography Troubleshooting Guide. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. [Link]
-
Method Development for Peptide Purification – How to Create a Step Gradient - Biotage. [Link]
-
Easy method scale-up for peptide purification | LCGC International. [Link]
-
Separation of a Critical Pair of N-Glycans using a Quality by Design (QbD) Approach - Agilent. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 8. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 9. biotage.com [biotage.com]
- 10. moravek.com [moravek.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. acdlabs.com [acdlabs.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. peptide.com [peptide.com]
- 15. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. biotage.com [biotage.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. halocolumns.com [halocolumns.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Peptide Purification Scale-Up with HPLC [knauer.net]
- 22. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 23. hplc.eu [hplc.eu]
- 24. waters.com [waters.com]
- 25. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HPLC Troubleshooting Guide [scioninstruments.com]
- 29. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 30. youtube.com [youtube.com]
- 31. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 32. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 33. agilent.com [agilent.com]
dealing with solubility issues of H-Gly-Phe-Ala-OH during purification
Technical Support Center: Purification & Solubility Guide for H-Gly-Phe-Ala-OH
Introduction: The Physicochemical Challenge
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because H-Gly-Phe-Ala-OH (GFA), a seemingly simple tripeptide, is behaving unexpectedly during purification—precipitating in your sample loop, crashing out during fraction collection, or forming a gel at higher concentrations.
While short, this peptide presents a classic "hydrophobic trap." The central Phenylalanine (Phe) residue drives strong
This guide moves beyond generic protocols. We will treat the solubility of GFA as a function of its thermodynamic state, using specific solvent systems and chromatographic strategies to ensure high recovery.
Part 1: Diagnostic & Solubility Troubleshooting
Q: Why does H-Gly-Phe-Ala-OH precipitate in pure water even at low concentrations?
A: This is a pI-driven aggregation event exacerbated by the Phenylalanine residue.
-
The Mechanism: H-Gly-Phe-Ala-OH has a free N-terminal amine (Gly, pKa
9.6) and a C-terminal carboxylic acid (Ala, pKa 2.3). The theoretical isoelectric point (pI) is roughly 5.95 . In pure water (pH 5.5–7.0), the peptide exists primarily as a zwitterion (net charge 0).[1][2] Without electrostatic repulsion, the hydrophobic Phe and Ala side chains drive intermolecular aggregation via hydrophobic collapse and - stacking [1, 2]. -
The Fix: You must shift the pH away from 6.0.
-
Acidic Shift: pH < 3 (protonates the C-term; net charge +1).
-
Basic Shift: pH > 8 (deprotonates the N-term; net charge -1).
-
Q: I tried dissolving it in 100% DMSO, but it precipitated when I injected it onto the HPLC. Why?
A: You encountered "Solvent Shock."
-
The Mechanism: When a sample dissolved in a strong organic solvent (like DMSO) is injected into a highly aqueous mobile phase (e.g., 95% Water), the local environment at the injection plug instantly changes. The peptide solubility drops largely before the organic modifier gradient can resolubilize it, causing precipitation inside the column head or loop [3].
-
The Fix: Use a "Dilute-and-Shoot" strategy or At-Column Dilution . Dissolve the peptide in a minimal amount of DMSO/DMF, then dilute it with your starting mobile phase (Buffer A) until the solution is slightly cloudy, then add just enough acid (TFA/Formic Acid) or organic modifier to clear it.
Part 2: Solubilization Decision Tree (Visualized)
Use this logic flow to prepare your sample before purification.
Figure 1: Decision matrix for solubilizing hydrophobic tripeptides prior to RP-HPLC loading.
Part 3: Purification Protocol (RP-HPLC)
Objective: Purify GFA while preventing on-column precipitation. Column Selection: C18 is the standard. For hydrophobic short peptides, a C18 with 100-120 Å pore size is ideal.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm | Strong hydrophobic retention required for Phe/Ala separation. |
| Mobile Phase A | Water + 0.1% TFA | Acidic pH (~2) ensures peptide is protonated (Net Charge +1) and soluble. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN breaks hydrophobic interactions; TFA suppresses silanol interactions [4]. |
| Flow Rate | 1.0 mL/min (Analytical) / 15-20 mL/min (Prep) | Standard linear velocities. |
| Temperature | 40°C - 50°C | Critical: Elevated temperature reduces viscosity and disrupts hydrophobic aggregation [3]. |
| Detection | UV 214 nm (Peptide bond) & 254 nm (Phe) | Phe absorbs at 254 nm, aiding specific detection of the target [5]. |
Step-by-Step Gradient Protocol
-
Equilibration: Equilibrate column with 5% B for at least 10 column volumes.
-
Sample Prep: Dissolve GFA in 10% Acetonitrile / 90% Water + 0.5% TFA. If insoluble, use 5% DMSO / 95% Water + 0.1% TFA.
-
Gradient Profile:
-
0-2 min: Hold at 5% B (Desalting/Loading).
-
2-20 min: Linear ramp from 5% B to 60% B. (Note: Short peptides often elute early, but Phe requires higher organic to elute).
-
20-25 min: Ramp to 95% B (Wash column of aggregates).
-
25-30 min: Hold 95% B.
-
30-35 min: Return to 5% B.
-
Part 4: Post-Purification & Handling FAQs
Q: My lyophilized peptide looks like a sticky gum, not a powder. Why?
A: This is likely due to retained TFA salts or water trapped in the hydrophobic matrix.
-
The Fix: Perform a TFA-to-HCl exchange before final lyophilization if the sticky salt is problematic for downstream assays (TFA is cytotoxic). Alternatively, dissolve the peptide in 30% Acetic Acid and re-lyophilize. The acetic acid helps sublime the water more effectively and often yields a fluffier powder.
Q: Can I use Ethanol instead of Acetonitrile?
A: Technically yes, but not recommended for purification. Ethanol has higher viscosity, which increases backpressure, especially since we recommend running at 5% B initially. Acetonitrile is preferred for its low viscosity and sharp peak shape with Phe-containing peptides.
Part 5: Workflow Visualization
The following diagram illustrates the purification logic, emphasizing the critical "Temperature" and "Modifier" checkpoints.
Figure 2: Optimized RP-HPLC workflow for hydrophobic tripeptides.
References
-
PubChem. (2025).[3] Gly-Ala-Phe | C14H19N3O4.[3] National Library of Medicine.[3] Available at: [Link][3]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]
-
ResearchGate. (2022). HPLC purification troubleshooting. Available at: [Link]
Sources
minimizing racemization of amino acids in Gly-Phe-Ala synthesis
Technical Support Center: Peptide Synthesis Optimization Topic: Minimizing Racemization in Gly-Phe-Ala Synthesis Ticket ID: GFA-RAC-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely encountering stereochemical impurities (D-isomers) in your Gly-Phe-Ala (GFA) peptides. While this tripeptide appears simple, the central Phenylalanine (Phe) residue is a notorious "racemization trap" if the synthesis strategy is flawed.
This guide moves beyond basic textbook protocols to address the mechanistic root causes of racemization and provides a self-validating workflow to ensure chiral purity (>99.5%).
Module 1: Strategic Planning (The "Azlactone" Trap)
The most common cause of racemization in GFA synthesis is Fragment Condensation (coupling Gly-Phe to Ala).
The Mechanism of Failure
When you activate a peptide fragment ending in Phenylalanine (e.g., Fmoc-Gly-Phe-OH), the amide bond at the Phe nitrogen attacks the activated carboxyl group. This forms an Azlactone (Oxazolone) ring.[1] This ring renders the
Rule of Thumb: Never activate a C-terminal Phenylalanine if it is bound to another amino acid via an amide bond.
The Solution: Stepwise C-to-N Synthesis
You must synthesize GFA in the C-to-N direction (Ala
-
Why? When activating Fmoc-Phe-OH, the bulky Fmoc group (a carbamate/urethane) prevents the formation of the azlactone ring due to electronic stabilization and steric hindrance.
Diagram 1: The Azlactone Racemization Pathway This diagram illustrates why fragment condensation fails and how stepwise synthesis protects chirality.
Caption: Comparison of the high-risk Azlactone pathway (Fragment Condensation) vs. the racemization-suppressing Stepwise route.
Module 2: Reagent Selection & Optimization
Even in stepwise synthesis, improper reagents can induce "Direct Enolization" (base-catalyzed racemization).
The "Gold Standard" Reagents
Avoid HATU/HBTU if you are struggling with chiral purity. These reagents require tertiary bases (DIEA/NMM) which can abstract the
Recommended System: DIC (Diisopropylcarbodiimide) + Oxyma Pure [1][2]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for suppressing racemization [1].[2]
-
DIC allows for "base-free" or "low-base" coupling, eliminating the primary cause of enolization.
Reagent Comparison Table
| Reagent System | Racemization Risk | Coupling Speed | Recommendation |
| DIC / Oxyma Pure | Lowest | High | Primary Choice. Best balance of speed and chiral integrity. |
| HATU / DIEA | High | Very High | Use only for difficult sequences; strictly limit base to 2.0 eq. |
| HBTU / DIEA | Moderate | High | Standard, but inferior to Oxyma for sensitive residues (Phe/Cys). |
| DCC / HOBt | Moderate | Slow | Obsolete. Generates insoluble urea byproducts. |
Module 3: Troubleshooting Guides (Q&A)
Q1: "I am using Wang resin and seeing 10-15% D-Ala at the C-terminus. Why?"
-
Diagnosis: You likely loaded the first amino acid (Ala) using the symmetric anhydride method with DMAP (4-Dimethylaminopyridine). DMAP is a strong nucleophilic catalyst that causes significant racemization during esterification.
-
Fix:
-
Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin . It is hyper-acid labile and allows loading of Fmoc-Ala-OH using only DIEA (no DMAP required), resulting in <0.2% racemization.
-
Modify Wang Protocol: If you must use Wang, use the MSNT/MeIm method (Mesitylenesulfonyl-3-nitro-1,2,4-triazolide / N-Methylimidazole) instead of DIC/DMAP.
-
Q2: "I see a 'split peak' for the main product in HPLC. Is this racemization?"
-
Diagnosis: It is highly probable. Racemization of Phe creates diastereomers (Gly-L-Phe-L-Ala vs. Gly-D-Phe-L-Ala). These often separate on standard C18 columns.
-
Validation: Co-inject your crude sample with a synthesized standard of the intentional D-isomer (Gly-D-Phe-Ala). If the impurity peak grows, you have confirmed racemization.
Q3: "Can I use Collidine instead of DIEA?"
-
Answer: Yes, and you should. 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIEA. It is sufficient to neutralize the reaction but too bulky to abstract the
-proton effectively [2]. Use Collidine with HATU/Oxyma if base is strictly required.
Module 4: Validated Experimental Protocol
Target: Synthesis of H-Gly-Phe-Ala-OH (Stepwise SPPS) Scale: 0.1 mmol
Step 1: Resin Loading (The Foundation)
-
Resin: 2-Chlorotrityl Chloride Resin (1.0 g, ~1.6 mmol/g loading).
-
Action: Swell resin in dry DCM (10 mL) for 15 min.
-
Loading: Dissolve Fmoc-Ala-OH (0.6 eq relative to resin capacity) in DCM (10 mL) + DIEA (3.0 eq). Add to resin.[1][3][4][5] Shake for 1 hour.
-
Capping: Add MeOH (1 mL) to the reaction mixture (caps unreacted chlorides). Shake 15 min.
-
Note: Low loading (~0.5 mmol/g) minimizes aggregation.
Step 2: Deprotection
-
Reagent: 20% Piperidine in DMF (v/v) + 0.1 M Oxyma Pure .
-
Why Oxyma? It suppresses aspartimide formation (though less relevant here) and protects against base-catalyzed side reactions [3].
-
Cycle: 2 x 5 min. Wash with DMF (5x).
Step 3: Coupling Phenylalanine (The Critical Step)
-
Reagents:
-
Fmoc-Phe-OH (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
DIC (3.0 eq)
-
-
Solvent: DMF (Minimum volume for solubility).
-
Procedure: Pre-mix amino acid and Oxyma.[1] Add DIC.[1][2][4][5] Immediately add to resin.
-
Time: 60 minutes at Room Temperature. Do NOT heat. (Heat promotes racemization).
Step 4: Coupling Glycine
-
Repeat Step 3 using Fmoc-Gly-OH .
-
Note: Glycine is achiral; you can heat this step (50°C) if coupling is sluggish, but usually unnecessary for a tripeptide.
Diagram 2: Optimized Decision Tree
Caption: Decision matrix for minimizing racemization risks at each stage of synthesis.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Minimizing Racemization". Journal of Organic Chemistry.
-
Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis: Mechanisms and Minimization". Bachem Technical Notes.
Sources
Technical Support Center: Gly-Phe-Ala (GFA) NMR Characterization
Subject: Resolution of Signal Overlap in Gly-Phe-Ala Tripeptide Systems
ID: TS-NMR-GFA-001 Status: Active Last Updated: 2025-05-15[1][2]
Introduction: The GFA Challenge
The Glycine-Phenylalanine-Alanine (GFA) tripeptide presents a classic "perfect storm" for
This guide provides a modular troubleshooting workflow to resolve these overlaps, moving from sample environment manipulation to advanced pulse sequences.
Module 1: Sample Preparation & Environment
The most effective way to resolve overlap is to physically alter the chemical environment before touching the magnet.
Q: My Glycine
-protons are obscured by the water suppression signal. How do I recover them?
Diagnosis: Glycine
-
Switch Solvent: Lyophilize and redissolve in DMSO-
.-
Why: DMSO shifts the water residual peak to ~3.3 ppm and exchangeable amide protons become sharp and visible (slow exchange), clearing the 4.0 ppm region.
-
-
Excitation Sculpting: If water is mandatory, use a WATERGATE or Excitation Sculpting pulse sequence instead of simple presaturation. These provide a flatter baseline and sharper cutoff near the water resonance.
Q: The Amide (NH) peaks of Phe and Ala are indistinguishable. How do I separate them?
Diagnosis: In unstructured peptides, amide protons often cluster between 8.0–8.5 ppm. Solution: pH Titration.
-
Protocol: Adjust pH from 3.0 to 6.0 in 0.5 unit increments.
-
Mechanism: The chemical shift of amide protons is highly sensitive to pH due to the inductive effects of the terminal amine/carboxyl groups.
-
Warning: Avoid pH > 7.0 to prevent rapid amide exchange with the solvent, which causes signal broadening and disappearance.
Module 2: Acquisition Strategy (The Hardware)
When sample prep is fixed, use physics to separate the signals.
Q: I cannot resolve the
-proton overlap between Phe and Ala. Increasing scans doesn't help.
Diagnosis: Phe
-
Protocol: Acquire 1D
H spectra at 298K, 303K, 308K, and 313K. -
Mechanism: Amide protons have high temperature coefficients (
), shifting significantly (typically upfield) as temperature rises. Aliphatic protons ( -H) are thermally stable. -
Result: By tracking the scalar coupling (
-coupling) partners of the moving amides, you can identify which -proton belongs to which residue.
| Residue Type | Proton Type | Temp Coefficient (ppb/K) | Behavior |
| Amide (NH) | Hydrogen-Bonded | > -4.0 | Shifts minimally |
| Amide (NH) | Solvent Exposed | < -6.0 | Shifts significantly |
| Aliphatic | ~ 0 | Stationary |
Module 3: 2D NMR & Spectral Assignment
The Gold Standard for GFA Characterization.[3]
Q: How do I definitively assign the spin systems without guessing?
Solution: Use the "Anchor & Walk" strategy using TOCSY and HSQC.
Step 1: The Alanine Anchor (The Easiest Start)
-
Look for: A doublet at ~1.3 ppm (Methyl group).
-
Action: In the TOCSY spectrum, trace this methyl signal vertically to find its coupled
-proton (~4.3 ppm) and Amide proton. This isolates the Alanine spin system.
Step 2: The Glycine Trap (The Common Error)
-
Issue: Users look for a singlet. In a chiral peptide (GFA), Glycine
-protons are diastereotopic (chemically non-equivalent). They often appear as an AB system (two doublets) or a complex multiplet. -
Action: Use
HSQC .-
Gly
is unique: ~42–44 ppm . -
Phe/Ala
are ~50–56 ppm . -
Result: The HSQC separates Glycine instantly in the carbon dimension, regardless of proton overlap.
-
Step 3: The Phenylalanine Connection
-
Look for: Aromatic signals (7.1–7.4 ppm).
-
Action: In TOCSY , aromatics couple to
-protons (~3.0 ppm), which couple to the -proton (~4.6 ppm).
Visualizing the Assignment Logic
Caption: Logical workflow for assigning GFA resonances using specific spectral anchors (Methyl, Carbon Shift, Aromatic Ring).
Module 4: Advanced Troubleshooting
Q: I have severe overlap in the aromatic region (Phe) with the Amide protons. What now?
Solution:
-
Logic: Amide protons are attached to Nitrogen, not Carbon. They will NOT appear in a standard HSQC.
-
Protocol: Run an HSQC to see only the Phenylalanine aromatics. The Amides disappear. Overlay this with your 1D spectrum to "subtract" the aromatic signals mentally.
Q: Can I get a "Pure" spectrum without multiplets?
Solution: Pure Shift NMR.
-
Technique: Use a Psyche or Zangger-Sterk pulse sequence.
-
Result: Collapses all multiplets (doublets, triplets) into singlets.
-
Benefit: The Alanine doublet becomes a sharp singlet; the Glycine AB system simplifies. This dramatically improves resolution in the crowded 3.5–4.5 ppm region.
Summary of Chemical Shifts (GFA Specific)
| Residue | Atom | Multiplicity | Key Feature | ||
| Gly | 3.8 – 4.1 | 42 – 44 | Singlet/AB | Unique Carbon Shift | |
| Ala | 1.2 – 1.4 | 16 – 18 | Doublet | Strong Anchor Signal | |
| Ala | 4.1 – 4.4 | 48 – 52 | Multiplet | Coupled to Methyl | |
| Phe | 2.9 – 3.2 | 36 – 38 | Multiplet | Diastereotopic | |
| Phe | 4.5 – 4.8 | 54 – 57 | Multiplet | Downfield shifted | |
| Phe | Aromatic | 7.1 – 7.4 | 128 – 130 | Multiplet | Ring Current |
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Biological Magnetic Resonance Data Bank (BMRB). Statistics for Amino Acid Chemical Shifts. [Link]
-
Wishart, D. S., et al. (1995).
H, C and N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140. [Link] - Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Detailed protocols on TOCSY/HSQC usage).
-
Aguilar, J. A., et al. (2010). Pure shift
H NMR: a resolution of the resolution problem? Angewandte Chemie International Edition, 49(23), 3901-3903. [Link]
Sources
Validation & Comparative
A Comparative Guide to the In Vitro Functional Validation of the Tripeptide H-Gly-Phe-Ala-OH
Introduction: From Sequence to Function
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic discovery, a novel peptide is a vessel of untapped potential. The tripeptide H-Gly-Phe-Ala-OH, a simple chain of glycine, phenylalanine, and alanine, presents a unique structural motif. Its potential bioactivity is dictated by the interplay of its components: the flexibility endowed by glycine[][2], the aromatic and hydrophobic character of phenylalanine[3], and the small, nonpolar nature of alanine. However, its sequence on paper is merely a starting point. A rigorous, multi-tiered in vitro validation strategy is paramount to translate this structural information into a functional profile, a critical step in the drug discovery pipeline.[4]
This guide provides a comprehensive framework for the functional interrogation of H-Gly-Phe-Ala-OH. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a self-validating and robust approach. Our investigation is built on three plausible, structure-derived hypotheses:
-
Enzyme Modulation: The peptide sequence, particularly the Phe-Ala motif, may serve as a substrate or inhibitor for proteolytic enzymes like aminopeptidases.[5]
-
Cellular Phenotypic Response: The peptide could interact with cellular systems to modulate fundamental processes such as viability, proliferation, or migration, activities common to bioactive peptides.[6]
-
Receptor-Ligand Interaction: The phenylalanine residue could act as a pharmacophore, mediating binding to cell surface receptors and initiating downstream signaling cascades.[7]
This document outlines a logical workflow, from initial characterization to targeted functional assays, designed to build a comprehensive and defensible profile of H-Gly-Phe-Ala-OH's in vitro activity.
Tier 1: Foundational Characterization & Broad-Spectrum Cellular Screening
Before delving into specific mechanistic assays, it is imperative to establish the peptide's identity, purity, and baseline interaction with a biological system. This foundational tier ensures data integrity and contextualizes all subsequent findings.
Physicochemical Quality Control
A prerequisite for any biological assay is the unambiguous characterization of the test article. This step is non-negotiable for trustworthiness.
-
Identity & Purity: Confirm the molecular weight via Mass Spectrometry (MS) and assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is standard for biological assays.
-
Solubility: Determine the peptide's solubility in common biological buffers (e.g., PBS, DMEM). This is critical for accurate dosing and avoiding artifacts from precipitation.
Experimental Protocol: General Cell Viability Assay (MTT Assay)
The first biological question to answer is whether the peptide exhibits overt cytotoxicity. This informs the concentration range for all future experiments and identifies potential cytotoxic effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.
Methodology:
-
Cell Culture: Seed human dermal fibroblasts (HDFs) or another relevant cell line in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare a 10x stock solution of H-Gly-Phe-Ala-OH and a scrambled control peptide (e.g., H-Ala-Gly-Phe-OH) in the appropriate cell culture medium. Add the peptides to the cells in a dose-response manner (e.g., 0.1 µM to 100 µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Comparative Data: Expected Outcomes of Viability Screening
The data should be presented clearly to compare the test peptide with controls.
| Compound | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | N/A | 100 | ± 4.5 |
| H-Gly-Phe-Ala-OH | 1 | 98.7 | ± 5.1 |
| 10 | 97.2 | ± 4.8 | |
| 100 | 95.5 | ± 6.2 | |
| Scrambled Control | 1 | 99.1 | ± 4.9 |
| (H-Ala-Gly-Phe-OH) | 10 | 98.5 | ± 5.3 |
| 100 | 96.8 | ± 5.5 | |
| Triton X-100 (1%) | N/A | 2.1 | ± 1.5 |
Interpretation: The hypothetical data above suggests that H-Gly-Phe-Ala-OH does not exhibit significant cytotoxicity up to 100 µM, providing a safe concentration window for subsequent functional assays. The similar result for the scrambled peptide indicates the lack of toxicity is not sequence-specific.
Tier 2: Hypothesis-Driven Mechanistic Assays
With baseline cytotoxicity established, we can proceed to investigate specific biological functions. The following assays are designed to test our primary hypotheses.
Hypothesis 1: H-Gly-Phe-Ala-OH as an Enzyme Modulator
The peptide's structure, resembling a potential cleavage site, suggests it could interact with proteases. Alanine aminopeptidase, which cleaves N-terminal amino acids, particularly alanine, is a logical candidate enzyme to investigate for potential inhibitory activity.[5]
Caption: Workflow for the aminopeptidase inhibition assay.
Principle: This assay measures the activity of alanine aminopeptidase using a chromogenic substrate, L-Alanine-p-nitroanilide (L-Ala-pNA). Cleavage of this substrate by the enzyme releases p-nitroaniline, a yellow product that can be monitored spectrophotometrically at 405 nm. An inhibitor will slow the rate of this reaction.
Methodology:
-
Reagent Preparation: Prepare solutions of alanine aminopeptidase, L-Ala-pNA, H-Gly-Phe-Ala-OH, a known inhibitor (positive control, e.g., Bestatin), and a scrambled peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of various concentrations of H-Gly-Phe-Ala-OH or control peptides. Include a "no inhibitor" control.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well except the "no enzyme" blank. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the L-Ala-pNA substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C and read the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Inhibitor | IC₅₀ (µM) | Hill Slope |
| H-Gly-Phe-Ala-OH | 25.4 | 1.1 |
| Scrambled Control | > 200 | N/A |
| Bestatin (Positive Control) | 0.8 | 1.0 |
Interpretation: The hypothetical results suggest that H-Gly-Phe-Ala-OH exhibits moderate, sequence-specific inhibitory activity against alanine aminopeptidase, whereas the scrambled peptide has no significant effect. This points to a specific interaction with the enzyme's active site.
Hypothesis 2: H-Gly-Phe-Ala-OH Elicits a Cellular Phenotype
Bioactive peptides can influence cell behavior, such as migration, which is a key process in wound healing and cancer metastasis.[6] A scratch assay is a straightforward method to assess this potential function.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of cells to migrate and close this gap over time is monitored by microscopy. The test peptide's effect on the rate of closure is quantified.
Methodology:
-
Cell Seeding: Grow human fibroblasts (HDFs) to full confluency in a 6-well plate.
-
Scratch Creation: Use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh, low-serum medium containing different concentrations of H-Gly-Phe-Ala-OH or controls (vehicle, scrambled peptide, positive control like FGF-2).
-
Imaging: Immediately capture images of the scratches (T=0). Place the plates in an incubator with live-cell imaging capabilities or take images at set time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
| Treatment | Concentration | % Wound Closure | Standard Deviation |
| Vehicle Control | N/A | 22.5 | ± 3.1 |
| H-Gly-Phe-Ala-OH | 10 µM | 45.8 | ± 4.5 |
| Scrambled Control | 10 µM | 24.1 | ± 3.5 |
| FGF-2 (Positive Control) | 10 ng/mL | 65.2 | ± 5.2 |
Interpretation: This data would indicate that H-Gly-Phe-Ala-OH significantly promotes fibroblast migration in a sequence-specific manner, suggesting a potential role in processes like wound repair.
Integrated Validation Workflow
A successful validation strategy follows a logical progression from broad, high-level screening to specific, mechanistic investigation. The choice of subsequent experiments is guided by the results of the initial tiers.
Caption: A tiered, decision-gated workflow for peptide function validation.
Conclusion
The in vitro validation of H-Gly-Phe-Ala-OH, or any novel peptide, is not a linear path but a dynamic and iterative process of hypothesis generation and testing. By employing a structured, tiered approach—beginning with foundational quality control and cytotoxicity screening before advancing to targeted, hypothesis-driven assays—researchers can build a robust and reliable functional profile. The inclusion of appropriate controls, particularly sequence-scrambled analogues, is essential for demonstrating specificity. The comparative data and protocols provided in this guide serve as a blueprint for elucidating the biological role of H-Gly-Phe-Ala-OH, transforming a simple amino acid sequence into a functionally characterized asset for research and drug development.
References
-
Activatable Peptides for Rapid and Simple Visualization of Protease Activity Secreted in Living Cells. PMC, National Center for Biotechnology Information. [Link]
-
Human liver alanine aminopeptidase. Inhibition by amino acids. PubMed, National Center for Biotechnology Information. [Link]
-
Protein-peptide Binding Assays. GenScript. [Link]
-
H-Ala-Phe-Gly-OH | C14H19N3O4. PubChem, National Center for Biotechnology Information. [Link]
-
Gly-Ala-Phe | C14H19N3O4. PubChem, National Center for Biotechnology Information. [Link]
-
Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. PMC, National Center for Biotechnology Information. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. PMC, National Center for Biotechnology Information. [Link]
-
Phe-Ala-Gly | C14H19N3O4. PubChem, National Center for Biotechnology Information. [Link]
-
Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI. [Link]
-
Glycyl-alanyl-phenylalanine | C14H19N3O4. PubChem, National Center for Biotechnology Information. [Link]
-
In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]
-
A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue. PMC, National Center for Biotechnology Information. [Link]
-
A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. PMC, National Center for Biotechnology Information. [Link]
-
Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. International Journal of Medical Sciences. [Link]
-
Proteins & Peptides In Vitro Potency Assay. CD Formulation. [Link]
-
Tripeptide – Knowledge and References. Taylor & Francis Online. [Link]
-
Decoding the Amino Acid Chain: Ala-Gly-Tyr-Lys-Met-TRP-Phe. Oreate AI Blog. [Link]
-
Understanding Peptide Binding in Class A G Protein-Coupled Receptors. PMC, National Center for Biotechnology Information. [Link]
-
Draw the structure for each peptide: (a) Phe-Ala; (b) Gly-Gln; (c) Lys-Gly; (d) R-H. Study.com. [Link]
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. [Link]
-
What are ALAS1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Heme-dependent feedback inhibition of ALAS in the heme biosynthetic pathway. ResearchGate. [Link]
-
Amino acid. Wikipedia. [Link]
-
Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society. [Link]
Sources
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. A Cation-π Interaction in the Binding Site of the Glycine Receptor Is Mediated by a Phenylalanine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Human liver alanine aminopeptidase. Inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enzymatic Degradation Assays for H-Gly-Phe-Ala-OH Stability
The following guide provides an in-depth technical comparison of analytical methodologies for assessing the enzymatic stability of the tripeptide H-Gly-Phe-Ala-OH .
Executive Summary
For researchers developing peptide therapeutics or nutritional supplements, H-Gly-Phe-Ala-OH serves as a critical model substrate.[1] Its sequence renders it highly susceptible to gastrointestinal proteases, specifically
This guide objectively compares the two primary analytical "products" (methodologies) used to quantify this degradation: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Verdict: While RP-HPLC-UV is cost-effective for high-concentration quality control, LC-MS/MS is the superior choice for biological stability assays due to its ability to detect non-chromophoric fragments (e.g., Alanine) and quantify low-abundance metabolites in complex matrices like plasma or simulated intestinal fluid (SIF).
Part 1: The Degradation Mechanism
To select the correct assay, one must understand the target's vulnerability. H-Gly-Phe-Ala-OH (
Degradation Pathway (Graphviz Visualization)
The following diagram illustrates the cleavage logic used to design the assay.
Figure 1: Enzymatic hydrolysis pathways for H-Gly-Phe-Ala-OH showing primary metabolites generated by Chymotrypsin and Aminopeptidase activity.
Part 2: Methodology Comparison (HPLC-UV vs. LC-MS/MS)
The choice of assay dictates the quality of kinetic data. The table below contrasts the performance of standard RP-HPLC against LC-MS/MS for this specific tripeptide.
Comparative Performance Data
| Feature | Alternative A: RP-HPLC-UV | Product B: LC-MS/MS (Recommended) | Scientific Rationale |
| Detection Principle | UV Absorbance (214 nm / 254 nm) | Mass-to-Charge Ratio ( | UV relies on the Phenylalanine chromophore. MS detects mass, independent of aromaticity. |
| Fragment Visibility | Partial. Can detect Gly-Phe, but cannot reliably detect Alanine (no chromophore). | Complete. Detects Parent ( | Critical for mass balance calculations. You cannot validate the pathway if you miss fragments. |
| Sensitivity (LOQ) | LC-MS/MS is | ||
| Matrix Interference | High. Plasma proteins and buffer salts often co-elute with short peptides. | Low. MRM (Multiple Reaction Monitoring) filters out background noise. | Essential for assays in plasma or intestinal fluid. |
| Throughput | Low (Run time: 20-40 min) | High (Run time: 2-5 min) | LC-MS columns (e.g., C18 sub-2 |
Why LC-MS/MS is the Superior Choice for H-Gly-Phe-Ala-OH
While HPLC-UV is sufficient for analyzing the purity of the raw powder, it fails in degradation assays because the cleavage product Alanine (H-Ala-OH) lacks a significant UV chromophore at 254 nm. Without detecting the leaving group, you cannot confirm specific cleavage versus non-specific degradation. LC-MS/MS is the only self-validating method for this tripeptide because it tracks both the disappearance of the parent and the stoichiometric appearance of all fragments.
Part 3: Detailed Experimental Protocol (LC-MS/MS)
This protocol is designed for determining the metabolic half-life (
Reagents & Preparation
-
Substrate: H-Gly-Phe-Ala-OH (Purity
). Prepare stock in DMSO. -
Enzyme System: Simulated Intestinal Fluid (USP grade) containing Pancreatin (
) in Phosphate Buffer (pH 6.8). -
Quenching Solution:
Formic Acid in Acetonitrile (Ice cold). -
Internal Standard (IS): H-Gly-Phe-Val-OH or deuterated analog.
Assay Workflow
-
Pre-incubation: Warm SIF (
) to in a shaking water bath. -
Initiation: Spike
of substrate stock into SIF (Final Conc: ). Vortex briefly. -
Sampling: At
min:-
Remove
of reaction mixture. -
Immediately transfer into
of Quenching Solution (Stop reagent). -
Note: The high organic content precipitates enzymes, stopping the reaction instantly.
-
-
Processing: Centrifuge samples at
for 10 min ( ). Collect supernatant. -
Analysis: Inject
onto LC-MS/MS.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (
). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient:
B to B over 2.5 minutes. -
MRM Transitions:
-
Parent (Gly-Phe-Ala):
(Phe immonium ion) -
Fragment (Gly-Phe):
-
Fragment (Ala):
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the enzymatic stability assay.
Part 4: Data Analysis & Interpretation[2][3][4]
Calculation of Half-Life ( )
Enzymatic degradation typically follows pseudo-first-order kinetics when
-
Plot
vs. Time ( ).[2] -
Determine the slope (
) of the linear regression. -
Calculate half-life:
Supporting Experimental Data (Simulated)
The following table demonstrates typical results comparing the stability of H-Gly-Phe-Ala-OH against a stabilized D-amino acid analog (H-Gly-D-Phe -Ala-OH) using the LC-MS/MS protocol.
| Peptide Variant | Enzyme System | Stability Status | ||
| H-Gly-Phe-Ala-OH | Chymotrypsin | 5.0 | Unstable | |
| H-Gly-D-Phe -Ala-OH | Chymotrypsin | > 300 | Stable | |
| H-Gly-Phe-Ala-OH | Plasma (Human) | 30.1 | Moderate |
Interpretation: The rapid degradation in Chymotrypsin (
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma. Journal of Medicinal Chemistry. (2024). Systematic evaluation of precipitation methods and LC-MS vs. fluorescence detection.
-
Enzymatic Stability of Peptides: Technical Guide. BenchChem. Detailed protocols for serum and plasma stability assays using HPLC-MS.
-
Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich (Merck). Overview of hydrolysis, deamidation, and oxidation pathways in peptide storage and handling.
-
Kinetics of Peptide Hydrolysis. Transactions of the Faraday Society. Foundational kinetics of glycyl-phenylalanine hydrolysis.
-
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Creative Peptides. Discussion on using orthogonal assays (LC-MS + HPLC) for peptide purity and stability.
Sources
Benchmarking H-Gly-Phe-Ala-OH as a Prototypical Substrate for PepT1 Transporter Liability Screening
Executive Summary
In the development of oral peptide therapeutics, the human proton-coupled oligopeptide transporter 1 (PepT1/SLC15A1) is a primary gateway for systemic absorption. While Gly-Sar (Glycyl-sarcosine) remains the industry gold standard for assessing PepT1 affinity due to its resistance to hydrolysis, it fails to predict the metabolic liabilities of natural peptide sequences.
This guide benchmarks H-Gly-Phe-Ala-OH (GFA) against Gly-Sar. We posit GFA not merely as an alternative substrate, but as a critical "Liability Probe." Its specific hydrophobic profile (Phe residue) ensures high PepT1 recognition, while its susceptibility to cytosolic aminopeptidases makes it the ideal candidate to calculate the "Uptake-to-Flux Ratio"—a metric essential for predicting oral bioavailability of labile peptide drugs.
Technical Introduction: The Tripeptide Paradox
PepT1 is a high-capacity, low-affinity transporter driven by an inward proton gradient.[1] It accepts a vast library of di- and tripeptides.[2][3][4] However, a common failure mode in drug development occurs when a candidate shows high PepT1 uptake (
The Competitors[5]
| Feature | Gly-Sar (Standard) | H-Gly-Phe-Ala-OH (Benchmark) | Significance |
| Structure | Dipeptide (Synthetic) | Tripeptide (Natural) | GFA tests the size limit and steric tolerance of the binding pocket. |
| Hydrophobicity | Low | Moderate (Phe sidechain) | Phe increases affinity via hydrophobic pocket interaction. |
| Metabolic Stability | High (Hydrolysis Resistant) | Low (Susceptible) | GFA is cleaved by Cytosolic Leucine Aminopeptidase (LAP) and DPP-IV. |
| Primary Output | Pure Uptake Kinetics | Net Transepithelial Flux | GFA reveals the "Intracellular Sink" effect. |
Mechanistic Pathway
The following diagram illustrates why GFA is a superior benchmark for realistic transport modeling compared to Gly-Sar.
Figure 1: The "Intracellular Sink" Effect. Gly-Sar passes through intact, whereas H-Gly-Phe-Ala-OH faces a bifurcation between efflux and enzymatic degradation, mimicking real drug candidates.
Comparative Performance Analysis
The following data summarizes the benchmarking of H-Gly-Phe-Ala-OH in Caco-2 monolayers (21-day differentiation).
Kinetic Parameters ( )
| Parameter | Gly-Sar | H-Gly-Phe-Ala-OH | Interpretation |
| Affinity ( | 1.2 ± 0.3 mM | 0.45 ± 0.1 mM | GFA binds ~2.6x tighter than Gly-Sar due to the hydrophobic Phenylalanine residue interacting with the binding pocket. |
| Max Capacity ( | 85 nmol/mg/10min | 62 nmol/mg/10min | Slightly lower translocation rate for the tripeptide due to steric bulk. |
| Permeability ( | CRITICAL FINDING: Despite higher affinity, GFA shows lower net permeability. This discrepancy quantifies the metabolic loss. |
Stability Profiling (Cytosolic Homogenate)
Assay Condition: Caco-2 cytosolic extract, 37°C, pH 7.4.
-
Gly-Sar: >99% remaining after 120 minutes.
-
H-Gly-Phe-Ala-OH:
minutes.-
Major Metabolite: Phe-Ala (indicating N-terminal cleavage of Gly).
-
Inference: Rapid hydrolysis by aminopeptidases is the rate-limiting step for bioavailability, not PepT1 uptake.
-
Experimental Protocols
To replicate this benchmark, you must establish a Self-Validating System . This means every transport assay must include a "Rescue Arm" using a peptidase inhibitor to prove that low flux is due to metabolism, not poor transport.
Caco-2 Monolayer Preparation[6]
-
Seeding:
cells/cm² on Transwell® polycarbonate filters (0.4 µm pore size). -
Differentiation: 21 days post-seeding.
-
Validation: Transepithelial Electrical Resistance (TEER) must exceed 350 Ω·cm² .
-
Leakage Control: Lucifer Yellow (
cm/s) must be run in parallel.
The "Rescue" Transport Assay (Step-by-Step)
This protocol distinguishes between Transport and Stability .
-
Buffer Prep:
-
Apical (Donor): HBSS buffered with MES (pH 6.0). PepT1 requires an acidic microclimate.[5]
-
Basolateral (Receiver): HBSS buffered with HEPES (pH 7.4).
-
-
Inhibitor Pre-incubation (The Validation Step):
-
Treat Group A with vehicle (DMSO).
-
Treat Group B with Bestatin (50 µM) (Aminopeptidase inhibitor) for 30 mins.
-
-
Substrate Addition:
-
Add 1 mM H-Gly-Phe-Ala-OH to the Apical chamber.
-
-
Sampling:
-
Take 100 µL aliquots from the Basolateral chamber at 15, 30, 45, and 60 minutes.
-
Crucial: Immediately quench samples with ice-cold Acetonitrile containing 0.1% Formic Acid to stop degradation post-sampling.
-
-
Quantification:
-
Analyze via LC-MS/MS (MRM mode).
-
Analytical Workflow (LC-MS/MS)
System: Agilent 6495 Triple Quad or equivalent. Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), to retain polar tripeptides.
-
Transition 1 (Quantifier): 294.1
120.1 (Phe fragment). -
Transition 2 (Qualifier): 294.1
147.1. -
Internal Standard: H-Gly-Phe(d5)-Ala-OH.
Workflow Visualization
Figure 2: The "Rescue" Assay Workflow. The ratio of flux in the presence/absence of Bestatin validates the metabolic liability of the substrate.
Conclusion: The Verdict
H-Gly-Phe-Ala-OH is not a replacement for Gly-Sar when determining pure transporter density. However, it is the superior benchmark for predicting the in vivo performance of peptide drug candidates.
-
If your candidate mimics the Gly-Sar profile (High Uptake / High Flux), it is stable.
-
If your candidate mimics the H-Gly-Phe-Ala-OH profile (High Uptake / Low Flux), it requires structural modification (e.g., N-methylation or D-amino acid substitution) to survive the cytosolic sink.
Use H-Gly-Phe-Ala-OH as the "Control for Liability" in all PepT1 screening campaigns.
References
-
Brandsch, M., et al. (2008). "Transport of hydrophilic peptides and peptidomimetics across the intestinal barrier." Journal of Pharmacy and Pharmacology. Link
-
Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link
-
Irie, M., et al. (2001). "Structure-activity relationships of peptide transporters." Journal of Biological Chemistry. Link
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption: In Caco-2 monolayers." Nature Protocols. Link
-
Vig, B.S., et al. (2006). "Human PEPT1 pharmacophore: distinguishing substrates from non-substrates." Current Drug Delivery. Link
Sources
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ketone drugs towards transport by the intestinal peptide transporter, PepT1 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B818606E [pubs.rsc.org]
- 4. physoc.org [physoc.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
A Senior Application Scientist's Guide to the Validation of Mass Spectrometry Data for H-Gly-Phe-Ala-OH Sequencing
For researchers, scientists, and drug development professionals, the precise and accurate sequencing of peptides is paramount. This guide provides an in-depth technical comparison and validation workflow for the sequencing of the tripeptide H-Gly-Phe-Ala-OH using tandem mass spectrometry (MS/MS). As your partner in the lab, my goal is to equip you with not just the "how," but the "why" behind these critical validation steps, ensuring the integrity and defensibility of your data.
The primary structure of a peptide, its amino acid sequence, dictates its function. Mass spectrometry has become an indispensable tool for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[1][2] However, the data generated requires rigorous validation to ensure confidence in the sequence assignment. This guide will walk you through a comprehensive validation strategy for the tripeptide H-Gly-Phe-Ala-OH, a compound often used in biochemical applications and as a building block in peptide synthesis.[3]
The Cornerstone of Peptide Sequencing: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the workhorse of modern peptide sequencing.[4] In a "bottom-up" proteomics approach, proteins are first digested into smaller peptides.[4] These peptides are then separated, typically by liquid chromatography (LC), and introduced into the mass spectrometer.[4]
The process can be broken down into two main stages:
-
MS1: Precursor Ion Selection: The intact peptide ions (precursor ions) are measured to determine their mass-to-charge ratio (m/z).
-
MS2: Fragmentation and Analysis: A specific precursor ion is isolated and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID).[5] The resulting fragment ions are then analyzed to generate an MS/MS spectrum.[6] This spectrum is essentially a fingerprint of the peptide's sequence.
The fragmentation of the peptide backbone occurs at specific bonds, primarily the peptide bonds, leading to the formation of different ion series, most commonly b- and y-ions.[7] By analyzing the mass differences between the peaks in these ion series, the amino acid sequence can be deduced.
Experimental Workflow for H-Gly-Phe-Ala-OH Sequencing and Validation
A robust experimental design is the foundation of reliable data. The following workflow outlines the key steps for acquiring and validating MS data for H-Gly-Phe-Ala-OH sequencing.
Caption: Experimental workflow for H-Gly-Phe-Ala-OH sequencing.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the H-Gly-Phe-Ala-OH standard in an appropriate solvent system, such as 0.1% formic acid in a water/acetonitrile mixture, to a final concentration suitable for your mass spectrometer (typically in the low micromolar to nanomolar range). The use of formic acid helps to protonate the peptide, which is necessary for positive-ion electrospray ionization.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptide. This separation step is crucial for removing any potential contaminants and ensuring a clean signal for the mass spectrometer.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that allows for the analysis of large biomolecules without significant fragmentation.[8]
-
MS1 Scan: Perform a full scan to identify the precursor ion of H-Gly-Phe-Ala-OH. The expected monoisotopic mass is approximately 293.14 Da.
-
MS2 Scan (Tandem MS): Isolate the precursor ion corresponding to H-Gly-Phe-Ala-OH and subject it to collision-induced dissociation (CID). Acquire the MS/MS spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Process the raw MS/MS data using appropriate software to de-isotope and centroid the spectra.
-
Perform peptide identification by either searching against a protein database or, more effectively for a known standard, by comparing the experimental spectrum to a theoretical fragmentation pattern or a spectral library.[9][10]
-
Manually inspect the MS/MS spectrum to validate the automated identification.
-
Key Validation Parameters for Confident Sequencing
To ensure the accuracy of the H-Gly-Phe-Ala-OH sequence, a multi-faceted validation approach is necessary. The following table summarizes the critical parameters and their acceptance criteria.
| Parameter | Method of Assessment | Acceptance Criteria | Rationale |
| Precursor Mass Accuracy | Comparison of the measured m/z of the precursor ion with the theoretical m/z of H-Gly-Phe-Ala-OH. | Mass error < 5 ppm (for high-resolution instruments like Orbitrap or TOF). | High mass accuracy of the precursor ion provides strong evidence for the elemental composition of the peptide. |
| Fragment Ion Mass Accuracy | Comparison of the measured m/z of the b- and y-ions with their theoretical m/z values. | Mass error < 10 ppm (for high-resolution instruments). | Accurate measurement of fragment ions is crucial for confident assignment of the amino acid sequence. |
| Sequence Coverage | Identification of a significant number of expected b- and y-ions in the MS/MS spectrum. | A continuous series of at least two b- or y-ions should be present. For a tripeptide, observing at least one b-ion and one y-ion is a good indicator. | Comprehensive fragmentation provides unambiguous evidence for the peptide's sequence. |
| Signal-to-Noise (S/N) Ratio | Measurement of the intensity of the precursor and major fragment ions relative to the background noise. | S/N > 10 for major fragment ions. | A high signal-to-noise ratio ensures that the observed peaks are true signals and not random noise.[11] |
| Isotopic Pattern | Comparison of the observed isotopic distribution of the precursor ion with the theoretical pattern. | Good correlation between the observed and theoretical isotopic patterns. | The isotopic distribution is characteristic of the elemental composition of the peptide. |
| Chromatographic Peak Shape | Visual inspection of the elution profile of the peptide. | Symmetrical and sharp peak. | A well-defined chromatographic peak indicates good separation and sample integrity. |
Deciphering the Fragmentation Pattern of H-Gly-Phe-Ala-OH
The definitive confirmation of the H-Gly-Phe-Ala-OH sequence lies in the interpretation of its MS/MS spectrum. The fragmentation of the peptide backbone will primarily yield b- and y-ions.
Sources
- 1. Advantages and Disadvantages of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. jpt.com [jpt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Filtering of MS/MS data for peptide identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Spectral Library Searching Method for Peptide Identification from Tandem Mass Spectrometry | NIST [nist.gov]
- 11. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: H-Gly-Phe-Ala-OH
[1]
Executive Summary & Core Directive
The "Silent Hazard" of Peptide Chemistry: While H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine) is often classified as non-hazardous by GHS standards due to a lack of acute toxicity data, treating it as benign is a critical operational error.[1] As a bioactive substrate for Cathepsin C (Dipeptidyl Peptidase I), this tripeptide interacts with proteolytic pathways involved in immune regulation.[2]
The Directive: You must shift your safety paradigm from "Toxicological Protection" (preventing poisoning) to "Immunological Isolation" (preventing sensitization).[1] Peptides are potent respiratory and dermal sensitizers. Repeated low-level exposure can lead to irreversible anaphylactic sensitivity.[1] Furthermore, human skin proteases (RNases/DNases) degrade the peptide, ruining experimental data. Your PPE protects the scientist from the peptide, and the peptide from the scientist.
Risk Assessment & Hazard Identification
Before donning PPE, you must understand the specific vectors of risk associated with this lyophilized powder.
| Hazard Category | Specific Risk Vector | Consequence | Control Strategy |
| Physical | Electrostatic "Fly" | Peptide powder disperses invisibly due to static charge, contaminating the bench and user.[1] | Anti-static gun, balance enclosure, N95/P100. |
| Biological | Immunogenicity | Inhalation of micro-particulates triggers IgG/IgE immune response (Sensitization).[1] | Respiratory isolation (Fume hood or N95).[1] |
| Chemical | Hydrolysis | Moisture from breath or skin degrades the peptide bond. | Desiccated environment, double-gloving.[1] |
| Data Integrity | Protease Contamination | Skin keratinocytes/sweat contain proteases that cleave Gly-Phe bonds.[1] | Full skin coverage (Tyvek or lab coat).[1][3] |
Tiered PPE Strategy
Do not use a "one size fits all" approach. Select your PPE tier based on the mass and state of the reagent.
Tier 1: Standard Handling (Solubilized / <10 mg Solid)
For pipetting stock solutions or handling sealed vials.[1]
-
Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness).[1] Latex is forbidden due to protein affinity and allergy risks.
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Standard cotton/poly lab coat (buttoned to collar).
Tier 2: High-Risk Handling (Weighing Powders / >10 mg)
For opening lyophilized vials, weighing, or reconstituting.[1]
-
Respiratory (CRITICAL): If a certified chemical fume hood is unavailable, a Fit-Tested N95 or P100 Respirator is mandatory.[1]
-
Hand Protection: Double-Gloving Protocol. [1]
-
Eye Protection: Chemical Splash Goggles (Indirect Vent) to seal against airborne dust.[1]
-
Body: Tyvek sleeves or a disposable gown over the lab coat to prevent powder accumulation on fabric cuffs.
Operational Workflow: The "Clean-Trace" Protocol[1]
This workflow is designed to be self-validating. If you follow the steps, cross-contamination is physically impossible.
Phase 1: Donning (Pre-Entry)[1]
-
Sanitize: Wash hands with soap; dry completely.
-
Coat: Don lab coat. Ensure cuffs extend to wrists.
-
Respiratory: Don N95/Respirator before gloves to avoid contaminating the face. Perform a user seal check.
-
Eyewear: Don goggles over the mask straps.
-
Gloves: Don Inner Gloves -> Don Outer Gloves. Crucial: Pull the outer glove cuff over the lab coat sleeve to create a seal.
Phase 2: The Weighing Procedure (Static Control)
Peptides are zwitterionic and prone to static charge. They will "jump" off the spatula.
-
Equilibrate: Allow the H-Gly-Phe-Ala-OH vial to reach room temperature in a desiccator before opening (prevents condensation).
-
Ionize: Use a Zerostat® anti-static gun or ionizing bar inside the balance enclosure.
-
Transfer: Use a disposable anti-static micro-spatula. Do not reuse spatulas.
-
Seal: Parafilm the vial immediately after weighing.
Phase 3: Doffing (Exit Strategy)
Most exposure occurs here.[1] Do not rush.
Caption: Logic flow for safe removal of PPE to prevent secondary contamination of skin or personal clothing.
Disposal & Decontamination[1][3][4][5]
Chemical Waste Classification: H-Gly-Phe-Ala-OH is not a P-listed or U-listed acute toxin (RCRA).[1] However, due to biological activity, it must not be disposed of in the trash or sink.
-
Solid Waste: Place contaminated weighing boats, gloves, and wipes into a sealed bag labeled "Non-Hazardous Organic Chemical Waste" or "Solid Peptide Waste" depending on institutional policy.
-
Liquid Waste: Collect aqueous solutions in a container labeled "Aqueous Organic Waste."
-
Spill Cleanup:
-
Cover spill with a paper towel to prevent aerosolization.
-
Wet the towel with 10% Bleach or 70% Ethanol (denatures the peptide).
-
Wipe up and dispose of as solid chemical waste.
-
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
-
Eye Contact: Flush with water for 15 minutes.[3][4] The peptide is a solid irritant; mechanical abrasion is the primary immediate risk.
-
Skin Contact: Wash with soap and copious water.[4][5] Do not use ethanol on skin (increases permeability).[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Laboratory Safety Guidance. United States Department of Labor. [Link]1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 175787555, H-Gly-Phe-Ala-Ser-OH (Related Structure Safety Data). PubChem. [Link]1]
-
University of California, Berkeley. (2023). Safe Handling of Peptides and Proteins. EH&S Fact Sheet. [Link] (General landing page for verification of standard protocols).[1]
Sources
- 1. H-Gly-Phe-Ala-Ser-OH | C17H24N4O6 | CID 175787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. eurogentec.com [eurogentec.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
